Pradefovir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHAOBXDGOXRR-HJFSHJIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870372 | |
| Record name | Pradefovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625095-60-5 | |
| Record name | Pradefovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pradefovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15550 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pradefovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRADEFOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pradefovir's Mechanism of Action in HBV Replication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pradefovir is a novel, liver-targeting prodrug of adefovir, a potent nucleotide analog reverse transcriptase inhibitor. Developed to enhance the therapeutic index of adefovir, this compound mesylate is engineered for preferential activation in hepatocytes, thereby increasing the concentration of the active antiviral agent at the site of hepatitis B virus (HBV) replication while minimizing systemic exposure and associated renal toxicity. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways and experimental workflows.
Introduction: The Rationale for a Liver-Targeted Prodrug
Chronic hepatitis B remains a significant global health challenge, with current nucleos(t)ide analog therapies often requiring long-term administration, which can be associated with side effects and the development of drug resistance. Adefovir dipivoxil, the conventional prodrug of adefovir, is effective but its use is limited by potential nephrotoxicity due to systemic exposure to the active moiety, tenofovir (PMEA). This compound was designed to overcome this limitation by employing a liver-specific activation strategy. This approach aims to maximize antiviral efficacy within infected hepatocytes while reducing the potential for off-target side effects.[1][2][3]
The Molecular Journey: From Prodrug to Active Inhibitor
This compound's mechanism of action can be delineated into a multi-step intracellular pathway, beginning with its targeted delivery to the liver and culminating in the inhibition of HBV DNA synthesis.
Hepatic Uptake and Metabolic Activation
Following oral administration, this compound is absorbed and preferentially taken up by hepatocytes.[3] Within the liver, it undergoes metabolic activation primarily by the cytochrome P450 enzyme CYP3A4, which is highly expressed in these cells.[4] This enzymatic conversion cleaves the prodrug moiety, releasing the active drug, adefovir (PMEA). This targeted activation results in a significantly higher concentration of adefovir in the liver compared to the kidneys, with a reported kidney-to-liver PMEA ratio of 1:20 for this compound, a substantial improvement over the 1:1 ratio observed with adefovir dipivoxil.
Intracellular Phosphorylation
Once released within the hepatocyte, adefovir is phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate. This two-step phosphorylation is a critical prerequisite for its antiviral activity.
Inhibition of HBV DNA Polymerase
Adefovir diphosphate acts as a competitive inhibitor of the viral HBV DNA polymerase (reverse transcriptase). It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and competes for binding to the active site of the polymerase. Upon incorporation into the nascent viral DNA chain, adefovir diphosphate lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to premature chain termination, effectively halting the replication of the HBV genome.
Quantitative Analysis of Antiviral Activity
The antiviral potency of this compound's active metabolite, adefovir, has been quantified through various in vitro and clinical studies.
| Parameter | Description | Value | Reference |
| IC50 | 50% inhibitory concentration against wild-type HBV in HepG2.2.15 cells | 0.7 µM | |
| Ki | Inhibition constant for wild-type HBV DNA polymerase | 0.1 µM | |
| HBV DNA Reduction (Phase 2 Trial, 24 weeks) | Mean reduction from baseline in serum HBV DNA levels | ||
| - 30 mg this compound | 5.40 log10 IU/mL | ||
| - 45 mg this compound | 5.34 log10 IU/mL | ||
| - 60 mg this compound | 5.33 log10 IU/mL | ||
| - 75 mg this compound | 5.40 log10 IU/mL | ||
| - 300 mg TDF (comparator) | 5.12 log10 IU/mL |
| Metabolic Activation Kinetics (Human Liver Microsomes) | ||
| Km | Michaelis constant for the conversion of this compound to PMEA | 60 µM |
| Vmax | Maximum rate of metabolism | 228 pmol/min/mg protein |
Experimental Protocols
In Vitro HBV DNA Polymerase Inhibition Assay
Objective: To determine the inhibition constant (Ki) of adefovir diphosphate for HBV DNA polymerase.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing purified recombinant HBV DNA polymerase, a DNA template-primer (e.g., poly(dA)-oligo(dT)), and fixed concentrations of dCTP, dGTP, and dTTP is prepared.
-
Inhibitor and Substrate Addition: Varying concentrations of adefovir diphosphate are added to the reaction tubes. The reaction is initiated by the addition of a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP (e.g., [α-³²P]dATP).
-
Incubation: The reaction mixtures are incubated at 37°C to allow for DNA synthesis.
-
Reaction Termination and Precipitation: The reaction is stopped by the addition of cold trichloroacetic acid (TCA). The newly synthesized radiolabeled DNA is precipitated onto glass fiber filters.
-
Washing and Quantification: The filters are washed to remove unincorporated radiolabeled dATP, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The rate of DNA synthesis is plotted against the substrate (dATP) concentration for each inhibitor concentration. The Ki value is determined using enzyme kinetic models such as Dixon or Lineweaver-Burk plots.
Cell-Based Antiviral Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HBV replication in a cell culture model.
Methodology:
-
Cell Seeding: An HBV-producing cell line, such as HepG2.2.15, is seeded in multi-well plates.
-
Drug Treatment: The cells are treated with serial dilutions of this compound. Untreated cells serve as a negative control.
-
Incubation: The cells are incubated for a period sufficient for multiple rounds of viral replication (e.g., 6-9 days), with the medium and drug being replenished every 2-3 days.
-
Harvesting Viral DNA: After incubation, the cell culture supernatant is collected, and encapsidated viral DNA is isolated.
-
Quantitative PCR (qPCR): The amount of HBV DNA in the supernatant is quantified using a validated qPCR assay.
-
Data Analysis: The percentage of inhibition of HBV DNA replication is plotted against the this compound concentration to determine the IC50 value.
Resistance Profile
Prolonged therapy with adefovir can lead to the emergence of HBV variants with reduced susceptibility. The primary resistance mutations are located in the reverse transcriptase domain of the HBV polymerase.
-
rtA181V/T: Substitution of alanine at position 181 with valine or threonine.
-
rtN236T: Substitution of asparagine at position 236 with threonine.
These mutations decrease the binding affinity of adefovir diphosphate to the polymerase active site. In a 24-week Phase 2 clinical trial of this compound, no drug-resistant HBV mutants were observed. However, longer-term studies are needed to fully characterize the resistance profile of this compound. The exclusion criteria for a Phase 3 clinical trial of this compound included patients with known resistance to adefovir or tenofovir.
Conclusion
This compound represents a significant advancement in the treatment of chronic hepatitis B. Its liver-targeting mechanism, mediated by CYP3A4 activation, leads to high concentrations of the active antiviral agent, adefovir diphosphate, in hepatocytes. This results in potent inhibition of HBV DNA polymerase and a significant reduction in viral replication, as demonstrated in clinical trials. The improved pharmacokinetic profile of this compound holds the promise of enhanced safety, particularly with regard to renal function, compared to conventional adefovir therapy. Further long-term clinical studies will be crucial to fully elucidate its resistance profile and long-term efficacy and safety.
References
- 1. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Management of hepatitis B patients with antiviral resistance [natap.org]
- 4. Resistant mutants induced by adefovir dipivoxil in hepatitis B virus isolates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Pradefovir Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradefovir mesylate is a novel, liver-targeting prodrug of adefovir, developed to enhance the therapeutic index of the parent drug for the treatment of chronic hepatitis B virus (HBV) infection. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis of this compound mesylate. The synthesis involves a key stereoselective reduction to obtain the chiral diol intermediate, followed by a coupling reaction with an activated form of adefovir and subsequent mesylate salt formation. This document outlines the detailed experimental protocols for these synthetic steps, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and the metabolic activation pathway of the drug.
Chemical Structure and Properties
This compound mesylate is the methanesulfonate salt of this compound. The chemical structure is characterized by a phosphonate prodrug moiety, specifically a cyclic 1-aryl-1,3-propanyl ester of adefovir. This design facilitates targeted delivery to the liver, where it is metabolized to the active antiviral agent.
| Property | Value |
| IUPAC Name | 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ⁵-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid[1] |
| CAS Number | 625095-61-6[2] |
| Molecular Formula | C₁₈H₂₃ClN₅O₇PS[2] |
| Molecular Weight | 519.9 g/mol [2] |
| SMILES | CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N[2] |
Synthesis of this compound Mesylate
The synthesis of this compound mesylate is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of the Chiral Diol Intermediate: Stereoselective synthesis of (S)-1-(3-chlorophenyl)-1,3-propanediol.
-
Coupling Reaction: Formation of the phosphonate ester by reacting the chiral diol with an activated form of adefovir (PMEA).
-
Mesylate Salt Formation: Conversion of the this compound free base to its methanesulfonate salt to improve its pharmaceutical properties.
A general overview of the synthetic workflow is presented in the diagram below.
References
Pradefovir: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pradefovir, a novel liver-targeting prodrug of adefovir, has emerged as a promising therapeutic agent for chronic hepatitis B (CHB) infection. Its unique design aims to enhance antiviral efficacy while mitigating the nephrotoxicity associated with its parent drug, adefovir. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data from preclinical and clinical studies. Detailed experimental methodologies are outlined, and critical pathways and processes are visualized to offer a thorough understanding for researchers, scientists, and drug development professionals.
Introduction
Chronic hepatitis B virus (HBV) infection is a significant global health issue, with millions of individuals at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma.[1][2] Nucleos(t)ide analogues (NAs) are the cornerstone of current antiviral therapy for CHB.[3][4] this compound (also known as remofovir mesylate or MB-06886) is a next-generation NA designed to overcome the limitations of existing therapies, particularly the renal toxicity associated with adefovir dipivoxil.[5] This is achieved through a liver-targeted approach, where the prodrug is selectively converted to its active metabolite, adefovir (PMEA), in the liver.
Mechanism of Action
This compound's therapeutic effect is contingent on its conversion to the active antiviral agent, adefovir diphosphate. This process involves a multi-step bioactivation pathway that begins in the liver.
This compound is an orally administered cyclodiester prodrug that is specifically metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly expressed in the liver. This enzymatic oxidation cleaves the prodrug moiety, releasing adefovir. Cellular kinases then phosphorylate adefovir to its active diphosphate form, adefovir diphosphate (ADV-DP). ADV-DP acts as a competitive inhibitor of the viral RNA-dependent DNA polymerase (reverse transcriptase) and also gets incorporated into the viral DNA, causing chain termination and halting HBV replication.
Caption: Metabolic activation and mechanism of action of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid absorption and targeted conversion to adefovir in the liver, leading to high hepatic concentrations of the active metabolite and lower systemic exposure, thereby reducing the risk of renal toxicity.
Absorption
Following oral administration, this compound is rapidly absorbed. Studies in healthy volunteers have shown that both this compound and its metabolite, PMEA, are detectable in plasma shortly after dosing. The intake of food does not significantly affect the extent of exposure to this compound or PMEA, although it may slightly decrease the rate of systemic availability of PMEA.
Distribution
A key feature of this compound is its targeted delivery to the liver. Preclinical studies in rats demonstrated a 12-fold improvement in the liver-to-kidney ratio of adefovir and its metabolites compared to adefovir dipivoxil. This preferential distribution is attributed to its reliance on the liver-specific CYP3A4 for activation. This targeted approach leads to a kidney-to-liver PMEA ratio of 1:20 after activation, in contrast to the 1:1 ratio observed with adefovir dipivoxil.
Metabolism
The metabolic activation of this compound to PMEA is primarily catalyzed by CYP3A4. In vitro studies using human liver microsomes have confirmed that CYP3A4 is the only P450 isozyme responsible for this conversion. The enzyme kinetics for this conversion follow the Michaelis-Menten model, with a Km of 60 μM and a maximum rate of metabolism of 228 pmol/min/mg protein.
Excretion
The renal clearance of this compound increases with the dose and is greater than the glomerular filtration rate, suggesting active tubular secretion. However, the fraction of total body clearance due to renal clearance is low (4.5% to 8.3%), indicating that metabolic clearance is the primary route of elimination for the prodrug.
Pharmacokinetic Parameters
Pharmacokinetic studies in healthy Chinese subjects and patients with chronic hepatitis B have provided key quantitative data on this compound and its active metabolite, PMEA.
Table 1: Pharmacokinetic Parameters of this compound and PMEA in Healthy Chinese Subjects (Single Ascending Dose)
| Dose of this compound | Analyte | Cmax (ng/mL) | AUC0-48 (ng·h/mL) |
| 10 mg | This compound | 21.41 ± 12.98 | 46.10 ± 29.45 |
| PMEA | 18.10 ± 4.96 | 72.65 ± 28.25 | |
| 30 mg | This compound | - | - |
| PMEA | - | - | |
| 60 mg | This compound | - | - |
| PMEA | - | - | |
| 90 mg | This compound | - | - |
| PMEA | - | - | |
| 120 mg | This compound | 447.33 ± 79.34 | 748.18 ± 134.15 |
| PMEA | 312.33 ± 114.19 | 1095.48 ± 248.47 |
Data presented as mean ± standard deviation. Dashes indicate data not explicitly provided in the cited source for these specific dose levels in a summarized format.
Table 2: Pharmacokinetic Parameters of PMEA in CHB Patients (28-Day Treatment)
| Treatment Group | Half-life (h) |
| This compound (30-120 mg) | 11.47 - 17.63 |
The half-life of PMEA was found to be in this range across the different this compound dose groups.
Pharmacodynamics
The pharmacodynamic effect of this compound is primarily assessed by the reduction in serum HBV DNA levels in patients with chronic hepatitis B. Clinical trials have demonstrated a potent dose-dependent antiviral activity.
Antiviral Efficacy
In a 28-day study involving treatment-naïve CHB patients, this compound demonstrated a dose-dependent reduction in HBV DNA levels. Higher doses of this compound resulted in a greater decline in viral load, which was superior to that observed with tenofovir disoproxil fumarate (TDF) at the higher this compound doses.
A 24-week, multicenter, double-blind, randomized, noninferiority Phase 2 trial also showed significant reductions in HBV DNA levels across different this compound doses, comparable to TDF.
Table 3: Mean Change in Serum HBV DNA from Baseline at Week 24
| Treatment Group | Mean Change in HBV DNA (log10 IU/mL) |
| This compound 30 mg | -5.40 |
| This compound 45 mg | -5.34 |
| This compound 60 mg | -5.33 |
| This compound 75 mg | -5.40 |
| Tenofovir DF 300 mg | -5.12 |
Table 4: Proportion of Patients with Undetectable HBV DNA (<29 IU/mL) at Week 24
| Treatment Group | Patients with HBV DNA <29 IU/mL (%) |
| This compound 30 mg | 27% |
| This compound 45 mg | 54% |
| This compound 60 mg | 48% |
| This compound 75 mg | 58% |
| Tenofovir DF 300 mg | 42% |
Experimental Protocols
The following sections outline the methodologies employed in key studies evaluating the pharmacokinetics and pharmacodynamics of this compound.
In Vitro Metabolism Studies
Objective: To identify the specific cytochrome P450 isozyme responsible for the metabolic activation of this compound to PMEA.
Methodology:
-
Enzyme Source: Human liver microsomes and cDNA-expressed human CYP isozymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4).
-
Incubation: this compound was incubated with the enzyme sources in the presence of an NADPH-generating system.
-
Inhibition Assays:
-
Chemical Inhibition: Incubations were performed in the presence of specific chemical inhibitors for various CYP isozymes.
-
Immunoinhibition: Incubations were conducted with monoclonal antibodies specific to CYP3A4.
-
-
Kinetic Analysis: The rate of PMEA formation was measured at various this compound concentrations to determine the Km and Vmax using Lineweaver-Burk plots.
-
Sample Analysis: The concentration of PMEA was quantified using a validated LC-MS/MS method.
Caption: Workflow for in vitro metabolism studies of this compound.
Clinical Trial for Pharmacokinetics and Antiviral Activity (28-Day Study)
Objective: To evaluate the tolerability, pharmacokinetics, and antiviral activity of ascending doses of this compound in patients with CHB.
Study Design:
-
Randomized, open-label, active-controlled study.
-
Participants: 51 non-cirrhotic, treatment-naïve CHB patients.
-
Treatment Arms:
-
This compound: 30 mg, 60 mg, 75 mg, 90 mg, or 120 mg once daily.
-
Adefovir Dipivoxil (ADV): 10 mg once daily.
-
Tenofovir Disoproxil Fumarate (TDF): 300 mg once daily.
-
-
Duration: 28 days.
Methodology:
-
Subject Screening and Enrollment: Patients meeting the inclusion criteria (e.g., HBV DNA level > 6.4 log10 IU/mL) were enrolled.
-
Randomization and Dosing: Subjects were randomized to one of the treatment groups and received the assigned drug once daily for 28 days.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points for the analysis of this compound and PMEA concentrations.
-
Pharmacodynamic Assessment: Serum HBV DNA levels were measured at baseline and at the end of the treatment period.
-
Safety Monitoring: Adverse events were monitored throughout the study.
-
Sample Analysis: Plasma concentrations of this compound and PMEA were determined by a validated LC-MS/MS method. Serum HBV DNA levels were quantified using a real-time PCR assay.
References
- 1. dengyuemed.com [dengyuemed.com]
- 2. What is this compound Mesylate used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Pradefovir: A Liver-Targeted Prodrug of Adefovir for the Treatment of Chronic Hepatitis B
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pradefovir is an innovative, liver-targeted prodrug of the well-established antiviral agent adefovir. Developed to enhance the therapeutic index of adefovir, this compound leverages a unique activation mechanism to deliver the active drug preferentially to hepatocytes, the primary site of hepatitis B virus (HBV) replication. This targeted approach is designed to increase antiviral efficacy at the site of infection while minimizing systemic exposure and associated renal toxicity observed with the earlier prodrug, adefovir dipivoxil. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of its metabolic activation and therapeutic action.
Mechanism of Action: Liver-Targeted Activation
This compound is a member of the HepDirect™ prodrug class, which are cyclic 1-aryl-1,3-propanyl esters designed for liver-specific activation.[1][2] The core of this compound's liver-targeting strategy lies in its metabolic activation by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in hepatocytes.[3][4][5]
Upon oral administration, this compound is absorbed and remains largely stable in the plasma and other tissues. Once it reaches the liver, the high concentration of CYP3A4 catalyzes the oxidative cleavage of the prodrug moiety. This enzymatic reaction generates adefovir monophosphate (PMEA), which is then rapidly phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate (ADV-DP).
ADV-DP acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase) by mimicking the natural substrate, deoxyadenosine triphosphate (dATP). Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting HBV replication.
The liver-specific activation of this compound results in higher intrahepatic concentrations of the active metabolite ADV-DP and lower systemic levels of adefovir compared to adefovir dipivoxil, thereby reducing the risk of nephrotoxicity.
Signaling and Activation Pathway
The following diagram illustrates the metabolic activation pathway of this compound.
Caption: Metabolic activation of this compound in a hepatocyte.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Pharmacokinetic and Efficacy Data
| Parameter | Value | Species | Study Type | Reference |
| Oral Bioavailability (F) | 42% (mesylate salt) | Rat | In vivo | |
| Liver/Kidney Ratio of Adefovir and Metabolites | 12-fold improvement over adefovir dipivoxil | Rat | In vivo Tissue Distribution | |
| Kidney-to-Liver PMEA Ratio | 1:20 | - | In vivo | |
| In vitro IC50 (HBV DNA synthesis) | 0.2 to 2.5 µM (for adefovir) | Human hepatoma cell lines | In vitro |
Table 2: Clinical Pharmacokinetic Parameters in Healthy Volunteers
| Dose | Cmax (ng/mL) | AUC(0-96) (ng*h/mL) | Renal Clearance (L/h) | Reference |
| 10 mg | Dose-dependent increase | Dose-dependent increase | 18-31 | |
| 30 mg | Dose-dependent increase | Dose-dependent increase | 18-31 | |
| 60 mg | Dose-dependent increase | Dose-dependent increase | 18-31 |
Cmax and AUC for both this compound and its metabolite PMEA increased with the dose.
Table 3: Phase 2 Clinical Trial Efficacy Data (24 Weeks)
| Treatment Group | Mean Change in Serum HBV DNA (log10 IU/mL) | HBeAg Loss | Reference |
| This compound 30 mg | -5.40 | - | |
| This compound 45 mg | -5.34 | 12% | |
| This compound 60 mg | -5.33 | 6% | |
| This compound 75 mg | -5.40 | 9% | |
| Tenofovir Disoproxil Fumarate (TDF) 300 mg | -5.12 | 3% |
Table 4: Phase 2 Clinical Trial Safety Data (24 Weeks)
| Treatment Group | Rate of Adverse Events (AEs) | Rate of Serious Adverse Events (SAEs) | Reference |
| This compound 30 mg | 96% | 6% | |
| This compound 45 mg | 90% | 6% | |
| This compound 60 mg | 90% | 8% | |
| This compound 75 mg | 96% | 4% | |
| Tenofovir Disoproxil Fumarate (TDF) 300 mg | 98% | 4% |
Most AEs were mild (grade 1 or 2), and no treatment-related SAEs were reported.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in the literature.
In Vitro Metabolism in Human Liver Microsomes
Objective: To determine the kinetic parameters of this compound conversion to PMEA by CYP3A4 in human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.4 mg/mL) in potassium phosphate buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).
-
Initiate the metabolic reaction by adding NADPH (e.g., 1 mM).
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent, such as acetonitrile.
-
Centrifuge the samples to pellet the microsomal protein.
-
Analyze the supernatant for the formation of PMEA using a validated LC-MS/MS method.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
In Vivo Tissue Distribution in Rats
Objective: To assess the distribution of this compound and its metabolites in various tissues, particularly the liver and kidneys.
Materials:
-
Radiolabeled this compound (e.g., ¹⁴C-Pradefovir)
-
Sprague-Dawley rats
-
Appropriate vehicle for oral administration
-
Tissue homogenizer
-
Scintillation counter or quantitative whole-body autoradiography (QWBA) equipment
Protocol:
-
Administer a single oral dose of radiolabeled this compound to a cohort of rats.
-
At predetermined time points post-administration, euthanize a subset of animals.
-
Collect blood and various tissues of interest (e.g., liver, kidneys, plasma).
-
For QWBA, freeze the whole animal and take sagittal sections for imaging.
-
For quantitative analysis, homogenize the collected tissues.
-
Measure the radioactivity in the tissue homogenates and plasma using a scintillation counter.
-
Calculate the concentration of this compound and its metabolites in each tissue and determine the tissue-to-plasma concentration ratios.
Phase 2/3 Clinical Trial Protocol for Efficacy and Safety Assessment
Objective: To evaluate the antiviral efficacy and safety of this compound in patients with chronic hepatitis B.
Study Design: Randomized, double-blind, active-controlled, multicenter study.
Patient Population:
-
Adults (e.g., 18-65 years) with chronic hepatitis B (HBsAg positive for >6 months).
-
HBV DNA levels above a specified threshold (e.g., >20,000 IU/mL for HBeAg-positive, >2,000 IU/mL for HBeAg-negative).
-
Elevated alanine aminotransferase (ALT) levels.
-
Exclusion criteria typically include co-infection with HIV or HCV, decompensated liver disease, and prior resistance to adefovir or tenofovir.
Treatment Arms:
-
Multiple dose arms of this compound (e.g., 30 mg, 45 mg, 60 mg, 75 mg daily).
-
Active comparator arm: Tenofovir Disoproxil Fumarate (TDF) 300 mg daily.
Assessments:
-
Efficacy:
-
Serum HBV DNA levels measured by a quantitative PCR assay (e.g., Roche COBAS AmpliPrep/Taqman) at baseline and regular intervals (e.g., every 4-12 weeks).
-
HBeAg/anti-HBe seroconversion.
-
ALT normalization.
-
-
Safety:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Laboratory assessments including serum creatinine for renal function and serum phosphate levels.
-
Statistical Analysis:
-
The primary efficacy endpoint is typically the mean change in serum HBV DNA from baseline to a specified time point (e.g., 24 or 48 weeks).
-
Non-inferiority or superiority analyses are conducted compared to the active control.
Experimental and Logical Workflow Diagrams
In Vitro Metabolism Workflow
References
- 1. This compound Treatment for the Patients With Chronic Hepatitis B Virus Infections: a Phase3 Study | Clinical Research Trial Listing ( Chronic Hepatitis b ) ( NCT04543565 ) [trialx.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. dovepress.com [dovepress.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Pradefovir and Cytochrome P450 3A4: A Technical Guide to Drug Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradefovir is a liver-targeted prodrug of the antiviral agent adefovir (PMEA), developed to treat chronic hepatitis B. Its activation to the pharmacologically active moiety is dependent on metabolism by cytochrome P450 3A4 (CYP3A4).[1][2][3] This guide provides a detailed technical overview of the interaction between this compound and CYP3A4, consolidating key quantitative data from in vitro studies. It outlines the experimental protocols used to determine the nature of this interaction and presents the metabolic pathway and experimental workflows in standardized visual formats. The data herein indicates that while CYP3A4 is crucial for the metabolic activation of this compound, the drug itself does not appear to be a significant inhibitor or inducer of major CYP450 enzymes at clinically relevant concentrations.[4][5]
Introduction
This compound was designed as a HepDirect™ prodrug to selectively deliver adefovir to the liver, thereby increasing its therapeutic concentration at the site of action while minimizing systemic exposure and associated toxicities. The conversion of this compound to its active form, 9-(2-phosphonylmethoxyethyl)adenine (PMEA), is catalyzed by the CYP3A4 isozyme, which is predominantly expressed in the liver. Understanding the specifics of this interaction is critical for predicting potential drug-drug interactions (DDIs) and ensuring patient safety. This document summarizes the pivotal findings regarding this compound's role as a CYP3A4 substrate and its potential to act as a perpetrator in DDIs by inhibiting or inducing other CYP enzymes.
Quantitative Analysis of this compound-CYP3A4 Interaction
In vitro studies using human liver microsomes have been pivotal in quantifying the relationship between this compound and CYP3A4. The following tables summarize the key findings.
Table 1: Kinetic Parameters of this compound Metabolism by CYP3A4 in Human Liver Microsomes
| Parameter | Value | Unit | Reference |
| Michaelis-Menten Constant (Km) | 60 | µM | |
| Maximum Rate of Metabolism (Vmax) | 228 | pmol/min/mg protein | |
| Intrinsic Clearance (Vmax/Km) | ~359 | ml/min |
These parameters describe the conversion of this compound to its active metabolite, PMEA, specifically catalyzed by CYP3A4.
Table 2: Inhibitory Potential of this compound on Major CYP450 Isozymes in Human Liver Microsomes
| CYP Isozyme | Substrate Used | This compound Concentration (µM) | Inhibition | Type of Inhibition | Reference |
| CYP3A4 | Testosterone (100 µM) | 0.2, 2, 20 | Not an inhibitor | Not a direct or mechanism-based inhibitor | |
| CYP1A2 | Phenacetin (200 µM) | 0.2, 2, 20 | Not an inhibitor | Not a direct or mechanism-based inhibitor | |
| CYP2C9 | Diclofenac (100 µM) | 0.2, 2, 20 | Not an inhibitor | Not a direct or mechanism-based inhibitor | |
| CYP2C19 | S-mephenytoin (100 µM) | 0.2, 2, 20 | Not an inhibitor | Not a direct or mechanism-based inhibitor | |
| CYP2D6 | Bufuralol (25 µM) | 0.2, 2, 20 | Not an inhibitor | Not a direct or mechanism-based inhibitor | |
| CYP2E1 | Chlorzoxazone (200 µM) | 0.2, 2, 20 | Not an inhibitor | Not a direct or mechanism-based inhibitor |
Table 3: Induction Potential of this compound in Primary Human Hepatocytes
| CYP Isozyme | This compound Concentration | Result | Reference |
| CYP1A2 | 10 µg/ml | Not an inducer | |
| CYP3A4/5 | 10 µg/ml | Not an inducer |
Signaling Pathways and Metabolic Activation
The metabolic activation of this compound is a critical step for its antiviral activity. The following diagram illustrates this liver-specific conversion.
Caption: Metabolic activation of this compound to PMEA by CYP3A4.
Experimental Protocols
The quantitative data presented in this guide were derived from rigorous in vitro experiments. The methodologies for these key assays are detailed below.
Determination of Kinetic Parameters (Km and Vmax)
The conversion of this compound to PMEA was measured in human liver microsomes.
-
Incubation: Pooled human liver microsomes (0.4 mg/ml) were incubated with varying concentrations of this compound.
-
Reaction Initiation: The reaction was initiated by adding NADPH.
-
Incubation Time: A 15-minute incubation period was selected based on preliminary studies showing linear PMEA production over time.
-
Analysis: The formation of PMEA was quantified using a validated LC-MS/MS method.
-
Data Modeling: Kinetic parameters (Km and Vmax) were determined by fitting the substrate-velocity data to the Michaelis-Menten equation.
CYP Inhibition Assays (Direct and Mechanism-Based)
The potential of this compound to inhibit major CYP isozymes was assessed using human liver microsomes.
-
System: this compound (at concentrations of 0.2, 2, and 20 µM) was incubated with human liver microsomes.
-
Substrates: Specific probe substrates for various CYP isozymes (as listed in Table 2) were included in the incubation mixture.
-
Reaction: The metabolic reactions were initiated with NADPH.
-
Termination: Acetonitrile was used to terminate the reactions.
-
Mechanism-Based Inhibition: To test for mechanism-based inhibition, this compound was pre-incubated with microsomes and NADPH before the addition of the probe substrate.
-
Analysis: The formation of the substrate-specific metabolite was measured to determine the inhibitory effect of this compound.
Caption: Workflow for assessing CYP450 inhibition potential.
CYP Induction Assays
The potential for this compound to induce CYP1A2 and CYP3A4/5 was evaluated in primary cultures of human hepatocytes.
-
Cell Culture: Primary human hepatocytes were cultured.
-
Treatment: Cells were treated with this compound (up to 10 µg/ml), its metabolite PMEA, a negative control (DMSO), and positive controls (β-naphthoflavone for CYP1A2, rifampin for CYP3A4/5).
-
Incubation Period: The treatment was carried out over a specified period to allow for potential enzyme induction.
-
Activity Measurement: Following treatment, the enzymatic activity of CYP1A2 (using 7-ethoxyresorufin O-dealkylase activity) and CYP3A4/5 (using testosterone 6β-hydroxylase activity) was measured.
-
Analysis: The change in enzymatic activity relative to the negative control was calculated to determine the induction potential.
Summary and Conclusion
The available in vitro evidence robustly characterizes the interaction between this compound and CYP3A4.
-
As a Substrate: this compound is a substrate for CYP3A4, which is the sole CYP isozyme responsible for its metabolic activation to the active drug, PMEA. The conversion is efficient, though the intrinsic clearance suggests it is a low-to-intermediate extraction ratio drug. This dependency implies that potent inhibitors or inducers of CYP3A4 could significantly alter the pharmacokinetics of this compound, potentially affecting its efficacy and safety.
-
As an Inhibitor: At concentrations up to 20 µM, this compound does not exhibit direct or mechanism-based inhibition of major CYP isozymes, including CYP3A4, 1A2, 2C9, 2C19, 2D6, and 2E1.
-
As an Inducer: this compound did not induce CYP1A2 or CYP3A4/5 in human hepatocytes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C17H19ClN5O4P | CID 9604654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolic activation of this compound by CYP3A4 and its potential as an inhibitor or inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Pradefovir: A Technical Guide to its Molecular Formula, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradefovir is a novel, liver-targeted prodrug of adefovir, developed to enhance the therapeutic index for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a cyclodiester antiviral prodrug, this compound is specifically designed for activation in the liver, thereby increasing the concentration of the active metabolite, adefovir diphosphate, at the site of infection while minimizing systemic exposure and associated toxicities, particularly nephrotoxicity, which is a known concern with adefovir dipivoxil.[1][3] This technical guide provides a comprehensive overview of this compound's molecular formula, physicochemical properties, mechanism of action, and a summary of key experimental data. Detailed methodologies for pivotal preclinical and clinical studies are presented, along with visual representations of its metabolic activation and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Chemical and Physical Properties
This compound and its mesylate salt are the primary forms used in research and clinical development. Their fundamental properties are summarized below.
| Property | This compound | This compound Mesylate |
| Molecular Formula | C₁₇H₁₉ClN₅O₄P[4] | C₁₈H₂₃ClN₅O₇PS |
| Molecular Weight | 423.79 g/mol | 519.9 g/mol |
| Synonyms | Remofovir, MB-06866 | Remofovir mesylate, Hepavir B |
| Chemical Name | 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ⁵-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine | 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ⁵-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid |
Mechanism of Action and Metabolic Activation
This compound's therapeutic efficacy is contingent on its targeted bioactivation within hepatocytes. This process involves a series of enzymatic conversions to ultimately yield the active antiviral agent, adefovir diphosphate.
This compound is orally administered and remains largely stable in plasma and other tissues. Upon reaching the liver, it is metabolized by the cytochrome P450 enzyme CYP3A4, which is predominantly expressed in hepatocytes. This initial step involves the oxidative cleavage of the cyclic 1-aryl-1,3-propanyl ester moiety, releasing adefovir monophosphate (PMEA). Subsequently, cellular kinases phosphorylate adefovir monophosphate to its active diphosphate form, adefovir diphosphate.
Adefovir diphosphate acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral HBV DNA polymerase (a reverse transcriptase). Its incorporation into the elongating viral DNA chain leads to premature termination of DNA synthesis, thereby effectively halting HBV replication.
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound involves the condensation of adefovir with 1-(3-chlorophenyl)-1,3-propanediol. A key challenge in the synthesis is the stereoselective resolution of the racemic intermediate, 1-(3-chlorophenyl)-1,3-dihydroxypropane, to obtain the desired cis-(2R,4S)-isomer, which has been identified as the optimal prodrug configuration. This is typically achieved through the formation of diastereomeric menthone adducts.
A published synthetic route involves a stereoselective reduction of a precursor, followed by an acid-catalyzed cyclodehydration to form the this compound core structure. The final step is the formation of the mesylate salt.
In Vitro HBV DNA Polymerase Inhibition Assay
This assay is crucial for determining the inhibitory activity of the active metabolite, adefovir diphosphate, against the viral polymerase.
Objective: To determine the inhibition constant (Ki) of adefovir diphosphate for HBV DNA polymerase.
Materials:
-
Purified recombinant HBV DNA polymerase
-
DNA template-primer (e.g., poly(dA)-oligo(dT))
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dATP (e.g., [α-³²P]dATP or [³H]dATP)
-
Adefovir diphosphate
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and NaCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and fixed concentrations of dCTP, dGTP, and dTTP.
-
Inhibitor and Substrate Addition: Add varying concentrations of adefovir diphosphate to the reaction tubes. Initiate the reaction by adding a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at different concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized radiolabeled DNA onto glass fiber filters.
-
Washing: Wash the filters extensively with TCA and ethanol to remove unincorporated radiolabeled dATP.
-
Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the reaction velocity (rate of DNA synthesis) against the substrate (dATP) concentration for each inhibitor concentration. Determine the Ki value using appropriate enzyme kinetic models, such as Dixon or Lineweaver-Burk plots.
In Vitro Antiviral Activity Assay in Cell Culture
This assay evaluates the ability of this compound to inhibit HBV replication in a cellular context.
Objective: To determine the 50% effective concentration (EC₅₀) of this compound for the inhibition of HBV replication.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15 cells)
-
Cell culture medium and supplements
-
This compound
-
DNA extraction kits
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
Cell Seeding: Seed the HBV-producing cells in multi-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a sufficient period to allow for multiple rounds of viral replication (e.g., 6-9 days), replacing the medium with fresh drug-containing medium every 2-3 days.
-
Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant. Isolate encapsidated viral DNA from the supernatant.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the supernatant using a validated qPCR assay.
-
Data Analysis: Plot the percentage of inhibition of HBV DNA replication against the concentration of this compound. Calculate the EC₅₀ value, which is the concentration of the drug that inhibits viral replication by 50%.
Pharmacokinetics and Clinical Efficacy
Pharmacokinetic Analysis
The quantification of this compound and its active metabolite, adefovir (PMEA), in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Summary of Clinical Trial Data
Multiple clinical trials have been conducted to evaluate the safety, efficacy, and pharmacokinetics of this compound in patients with chronic hepatitis B.
| Study Phase | Key Findings | Reference |
| Phase II | This compound demonstrated dose-dependent reductions in HBV DNA levels, comparable or superior to tenofovir disoproxil fumarate (TDF) at higher doses. The drug was generally well-tolerated with a favorable safety profile. | |
| Phase III | A randomized, double-blind, positive-controlled trial (NCT04543565) showed that this compound achieved comparable reductions in HBV DNA levels to TDF after 48 weeks, with a favorable safety profile, particularly concerning renal and bone health. |
Conclusion
This compound represents a significant advancement in the treatment of chronic hepatitis B. Its liver-targeting mechanism offers the potential for improved efficacy and a better safety profile compared to its predecessor, adefovir dipivoxil. The data from preclinical and clinical studies are promising, demonstrating potent antiviral activity and a favorable safety profile. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and develop next-generation antiviral therapies.
References
Preclinical Profile of Pradefovir: A Liver-Targeted Prodrug for Chronic Hepatitis B
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pradefovir (formerly known as MB06866) is a novel nucleotide analogue developed for the treatment of chronic hepatitis B (CHB). It is a liver-targeted prodrug of adefovir (PMEA), designed to overcome the dose-limiting nephrotoxicity associated with the approved drug adefovir dipivoxil.[1][2] By employing a HepDirect™ prodrug technology, this compound is engineered for selective activation in the liver, leading to high concentrations of the active antiviral metabolite in hepatocytes while minimizing systemic exposure and consequent renal risk.[3][4] This guide provides a comprehensive overview of the preclinical data that established the foundational efficacy, safety, and pharmacokinetic profile of this compound, supporting its advancement into clinical trials.
Mechanism of Action and Bioactivation
This compound is a cyclodiester prodrug that requires metabolic activation to exert its antiviral effect.[5] The activation process is initiated predominantly in the liver by the cytochrome P450 enzyme CYP3A4, which is highly expressed in hepatocytes.
The key steps are as follows:
-
Hepatic Uptake & Initial Metabolism : Following oral administration, this compound is absorbed and transported to the liver.
-
CYP3A4-Mediated Cleavage : Within the hepatocytes, CYP3A4 catalyzes the oxidative cleavage of the prodrug's cyclic 1-aryl-1,3-propanyl ester moiety. This reaction releases the active drug, adefovir (PMEA).
-
Cellular Phosphorylation : Adefovir is subsequently phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate (ADV-DP).
-
Inhibition of HBV Polymerase : ADV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HBV RNA-dependent DNA polymerase (reverse transcriptase). Its incorporation into the nascent viral DNA chain leads to premature termination, thereby halting HBV replication.
Pharmacokinetics and Liver-Targeting
A cornerstone of this compound's preclinical development was the demonstration of its liver-targeting properties and favorable pharmacokinetic profile compared to adefovir dipivoxil. Studies in rats were crucial for establishing these characteristics.
Data Presentation
The quantitative pharmacokinetic and tissue distribution data from preclinical rat studies are summarized below.
| Parameter | This compound Mesylate | Adefovir Dipivoxil | Fold Improvement | Reference |
| Oral Bioavailability (F) | 42% | - | - | |
| Liver/Kidney Ratio of Active Metabolite | ~12:1 | ~1:1 | 12-fold |
Table 1: Comparative Preclinical Pharmacokinetic and Tissue Distribution Data in Rats.
Logical Relationship: Liver-Targeting
The enhanced delivery of adefovir to the liver is a direct consequence of the HepDirect™ prodrug design. This approach leverages the high concentration of CYP3A4 in the liver to ensure that the prodrug is preferentially converted to its active form at the site of HBV replication. This mechanism significantly alters the tissue distribution of the active metabolite, PMEA, leading to a much higher concentration in the liver relative to the kidneys, the primary site of dose-limiting toxicity for adefovir dipivoxil.
Preclinical Efficacy
The antiviral activity of this compound was evaluated in established animal models of HBV infection.
HBV-Infected Transgenic Mouse Model
-
Model: The efficacy of this compound was assessed in HBV-infected transgenic mouse models. These models are engineered to express HBV genes and support viral replication, providing a platform to test the in vivo activity of anti-HBV compounds.
-
Findings: In these studies, this compound demonstrated significant inhibition of HBV replication. While specific quantitative reduction levels from these preclinical studies are not detailed in the available literature, the potent antiviral activity was a key finding supporting further development.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key in vitro and in vivo studies based on published literature.
Protocol 1: In Vitro Metabolism and Stability
-
Objective: To determine the rate of conversion of this compound to adefovir in liver preparations and its stability in plasma.
-
Methodology:
-
Microsomal Metabolism: this compound was incubated with rat and human liver microsomes in the presence of an NADPH-generating system to assess CYP450-mediated metabolism.
-
Hepatocyte Metabolism: The compound was incubated with suspensions of freshly isolated rat hepatocytes to evaluate its conversion in a whole-cell system.
-
Plasma Stability: this compound was incubated in rat and human plasma to assess its stability in systemic circulation and resistance to premature hydrolysis.
-
Analysis: At various time points, samples were collected, and the concentrations of this compound and the resulting adefovir were quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Protocol 2: In Vivo Pharmacokinetics and Tissue Distribution in Rats
-
Objective: To determine the oral bioavailability of this compound and the tissue distribution of its metabolites, particularly in the liver and kidney.
-
Methodology:
-
Animals: Male Sprague-Dawley rats were used for the studies.
-
Dosing: For bioavailability studies, this compound mesylate was administered orally (p.o.) and intravenously (i.v.). For tissue distribution, radiolabeled this compound was administered orally.
-
Sample Collection: Blood samples were collected at multiple time points post-administration. For tissue distribution studies, animals were sacrificed at specific time points, and liver and kidney tissues were harvested.
-
Bioanalysis: Plasma and tissue homogenates were processed and analyzed. Total radioactivity in tissues was measured to determine the concentration of the drug and its metabolites. This data was used to calculate the liver-to-kidney concentration ratio.
-
Summary and Conclusion
The preclinical studies on this compound successfully demonstrated its intended mode of action and improved therapeutic profile over adefovir dipivoxil. Key findings include its efficient, liver-specific bioactivation by CYP3A4 and a significantly improved liver-to-kidney ratio of the active metabolite, adefovir. Efficacy studies in HBV transgenic mice confirmed its potent antiviral activity in vivo. Collectively, this robust preclinical data package highlighted this compound's potential as a safer, more targeted therapy for chronic hepatitis B, providing a strong rationale for its progression into clinical development.
References
- 1. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a liver-targeted prodrug of adefovir against HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Pradefovir's Role in Inhibiting HBV DNA Polymerase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Pradefovir, a liver-targeted prodrug of adefovir, in the inhibition of Hepatitis B Virus (HBV) DNA polymerase. It details the metabolic activation, molecular interactions, and antiviral efficacy of this compound, supported by quantitative data from preclinical and clinical studies. Furthermore, this guide outlines detailed experimental protocols for key assays relevant to the study of anti-HBV compounds and provides visual representations of critical pathways and workflows.
Introduction to this compound
This compound is a novel nucleotide analog prodrug designed for the treatment of chronic hepatitis B.[1] It is a liver-targeted prodrug of adefovir, an established antiviral agent with known activity against HBV DNA polymerase.[2] The rationale behind the development of this compound was to enhance the therapeutic index of adefovir by achieving higher concentrations of the active metabolite in the liver, the primary site of HBV replication, thereby increasing antiviral efficacy and reducing systemic toxicities, particularly nephrotoxicity, associated with adefovir dipivoxil.[3][4]
Mechanism of Action: From Prodrug to Polymerase Inhibition
The antiviral activity of this compound is a multi-step process that begins with its targeted delivery to the liver and culminates in the inhibition of viral DNA synthesis.
Liver-Targeted Activation
This compound is specifically designed to be metabolized predominantly in the liver. This is achieved through the action of the cytochrome P450 enzyme CYP3A4, which is highly expressed in hepatocytes.[5] CYP3A4 catalyzes the conversion of this compound to its active moiety, adefovir (also known as 9-(2-phosphonylmethoxyethyl)adenine or PMEA). This liver-centric activation leads to a significantly higher concentration of adefovir in the liver compared to the kidneys, which is a key advantage over the older prodrug, adefovir dipivoxil.
Intracellular Phosphorylation
Following its generation in hepatocytes, adefovir undergoes two sequential phosphorylation steps, catalyzed by cellular kinases, to form the active antiviral agent, adefovir diphosphate (PMEA-pp).
Inhibition of HBV DNA Polymerase
Adefovir diphosphate is a structural analog of deoxyadenosine triphosphate (dATP), a natural substrate for the HBV DNA polymerase. It inhibits the polymerase, which also functions as a reverse transcriptase, through two primary mechanisms:
-
Competitive Inhibition: Adefovir diphosphate competes with the endogenous dATP for the active site of the HBV DNA polymerase. This competition reduces the rate of viral DNA synthesis.
-
Chain Termination: Once incorporated into the growing viral DNA chain, adefovir lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. This results in the premature termination of DNA chain elongation, effectively halting viral replication.
The following diagram illustrates the metabolic activation and mechanism of action of this compound.
Caption: Metabolic activation and mechanism of action of this compound.
Quantitative Data
The efficacy and metabolic profile of this compound and its active metabolite have been characterized in several studies. The following tables summarize the key quantitative data.
Clinical Efficacy of this compound in Chronic Hepatitis B Patients
| This compound Dose | Mean Reduction in HBV DNA at Week 24 (log10 IU/mL) | HBeAg Loss at Week 24 (%) | Reference |
| 30 mg | 5.40 | - | |
| 45 mg | 5.34 | 12 | |
| 60 mg | 5.33 | 6 | |
| 75 mg | 5.40 | 9 | |
| TDF (300 mg) | 5.12 | 3 |
| This compound Dose | Mean Change in Serum HBV DNA at 28 Days (log10 IU/mL) | Reference |
| 30 mg | -2.78 | |
| 60 mg | -2.77 | |
| 75 mg | -3.08 | |
| 90 mg | -3.18 | |
| 120 mg | -3.44 | |
| Adefovir Dipivoxil (10 mg) | -2.34 | |
| TDF (300 mg) | -3.07 |
Pharmacokinetics of this compound's Active Metabolite
| Parameter | Value | Reference |
| Half-life of PMEA (in this compound group) | 11.47 - 17.63 hours |
In Vitro Metabolism of this compound
| Parameter | Value | Reference |
| Michaelis Constant (Km) | 60 µM | |
| Maximum Rate of Metabolism (Vmax) | 228 pmol/min/mg protein | |
| Intrinsic Clearance | ~359 ml/min |
In Vitro Antiviral Activity of Adefovir Against Wild-Type and Resistant HBV
| Virus/Enzyme Strain | Parameter | Value | Fold Change vs. Wild-Type | Reference |
| Wild-Type HBV DNA Polymerase | Ki | 0.1 µM | - | |
| Wild-Type HBV (in vitro) | IC50 | 0.2 - 2.5 µM | - | |
| rtA181V Mutant | IC50 | - | 4.3-fold increase | |
| rtN236T Mutant | IC50 | - | 7-fold increase | |
| rtA181V + rtN236T Double Mutant | IC50 | - | 18-fold increase |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and other nucleotide analogs against HBV.
HBV DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of adefovir diphosphate against HBV DNA polymerase.
Materials:
-
Recombinant HBV DNA polymerase
-
Biotinylated HBV pgRNA template
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
[α-³²P]dATP
-
Adefovir diphosphate (PMEA-pp)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 50 mM KCl)
-
Streptavidin-coated microplates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, biotinylated pgRNA template, and recombinant HBV DNA polymerase.
-
Add varying concentrations of adefovir diphosphate to the reaction mixture.
-
Initiate the polymerase reaction by adding a mixture of dCTP, dGTP, dTTP, and [α-³²P]dATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to streptavidin-coated microplates and incubate to allow the biotinylated template to bind.
-
Wash the plates to remove unincorporated nucleotides.
-
Measure the amount of incorporated [α-³²P]dATP using a scintillation counter.
-
Plot the reaction velocity against the substrate concentration at different inhibitor concentrations.
-
Determine the Ki value using appropriate enzyme kinetic models (e.g., Lineweaver-Burk or Dixon plots).
Cell-Based Antiviral Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HBV replication in a cell culture system.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound
-
Cell lysis buffer
-
DNA extraction kit
-
Quantitative PCR (qPCR) reagents for HBV DNA
Procedure:
-
Seed HepG2.2.15 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a no-drug control.
-
Incubate the cells for a specified period (e.g., 6 days), replacing the medium with fresh drug-containing medium every 2-3 days.
-
After the incubation period, collect the cell culture supernatant.
-
Lyse the cells and extract the intracellular HBV DNA using a DNA extraction kit.
-
Quantify the amount of HBV DNA in the supernatant (extracellular virions) and/or from the cell lysate (intracellular replicative intermediates) using a validated qPCR assay.
-
Plot the percentage of inhibition of HBV DNA replication against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.
The following diagram provides a logical workflow for determining the inhibitory activity of an anti-HBV compound.
Caption: Workflow for determining the inhibitory activity of this compound.
HBV Replication and the Role of Cellular Signaling
The replication of HBV is a complex process that involves multiple steps within the host hepatocyte. While this compound's active metabolite directly targets the viral polymerase, it's important to understand this action within the broader context of the viral life cycle and its interaction with host cell signaling pathways. HBV is known to modulate cellular pathways such as PI3K/Akt and JAK/STAT to create a favorable environment for its replication and to evade the host immune response. Nucleotide analogs like adefovir, however, act downstream of these signaling events, directly interfering with the core process of reverse transcription.
The following diagram illustrates a simplified HBV replication cycle, highlighting the point of inhibition by adefovir diphosphate.
Caption: Simplified HBV replication cycle and the point of inhibition.
Conclusion
This compound represents a significant advancement in the treatment of chronic hepatitis B, primarily through its liver-targeting mechanism that optimizes the delivery of the active antiviral agent, adefovir, to the site of viral replication. Its active metabolite, adefovir diphosphate, is a potent inhibitor of HBV DNA polymerase, acting through both competitive inhibition and chain termination. While resistance can emerge through mutations in the polymerase gene, adefovir retains some activity against certain resistant strains. The in-depth understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development and optimization of antiviral strategies against HBV.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro susceptibility of adefovir-associated hepatitis B virus polymerase mutations to other antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The rtA181S mutation of hepatitis B virus primarily confers resistance to adefovir dipivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
High-Performance Liquid Chromatography Methods for the Analysis of Pradefovir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Pradefovir using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of a specific, validated HPLC-UV method for this compound in the public domain, this guide presents a robust starting methodology adapted from a validated method for Adefovir Dipivoxil, a structurally related prodrug of Adefovir. The protocols provided herein are intended to serve as a comprehensive baseline for method development and validation for the analysis of this compound in bulk drug substance and pharmaceutical formulations.
Introduction
This compound is a novel phosphonate nucleotide analogue and a prodrug of Adefovir, developed for the treatment of chronic hepatitis B infection. As a liver-targeting agent, it is designed to deliver the active antiviral moiety, Adefovir, more efficiently to the site of action, thereby potentially reducing systemic side effects associated with Adefovir Dipivoxil. Accurate and reliable analytical methods are crucial for the quality control of this compound during drug development, formulation, and stability testing. HPLC with UV detection is a widely used, robust, and cost-effective technique for such purposes.
Recommended HPLC Method Parameters (Adapted from Adefovir Dipivoxil)
The following table summarizes the recommended starting parameters for the HPLC analysis of this compound. These parameters are based on a validated method for Adefovir Dipivoxil and are expected to provide good chromatographic performance for this compound due to the shared chromophoric adenine moiety. Method optimization and validation are required for this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 6.0) in a 50:50 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 262 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
a) Phosphate Buffer (pH 6.0):
-
Dissolve a calculated amount of monobasic potassium phosphate in HPLC grade water to obtain a desired molarity (e.g., 20 mM).
-
Adjust the pH of the solution to 6.0 ± 0.05 using a suitable base (e.g., dilute potassium hydroxide solution).
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
b) Mobile Phase Preparation:
-
Mix the filtered Phosphate Buffer (pH 6.0) and HPLC grade Acetonitrile in a 50:50 volume by volume ratio.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent the formation of air bubbles in the HPLC system.
c) Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.
d) Working Standard Solutions:
-
Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (for a Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20-25 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the working range of the standard solutions.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak area responses.
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the standard chromatogram.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve. The amount of this compound in the formulation can then be calculated.
Method Validation Considerations
For regulatory submissions and routine quality control, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
The following diagrams illustrate the general workflow and logical relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical pathway for HPLC method validation according to ICH guidelines.
Application Notes and Protocols for In Vivo Efficacy Testing of Pradefovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradefovir is a novel, liver-targeted prodrug of adefovir, an acyclic nucleotide analog with potent activity against the hepatitis B virus (HBV).[1][2] Its unique design utilizes hepatic cytochrome P450 3A4 (CYP3A4) for bioactivation, leading to high concentrations of the active metabolite, adefovir diphosphate, in hepatocytes while minimizing systemic exposure and associated renal toxicity.[1][2] This targeted approach aims to enhance the therapeutic index compared to conventional adefovir dipivoxil.[1] Preclinical studies have demonstrated that this compound significantly inhibits HBV replication in in vivo models.
These application notes provide a comprehensive overview of the established in vivo experimental models and detailed protocols for evaluating the efficacy of this compound. The information is intended to guide researchers in designing and executing robust preclinical studies.
Mechanism of Action of this compound
This compound is orally administered and absorbed. In the liver, it is metabolized by CYP3A4 to adefovir. Cellular kinases then phosphorylate adefovir to its active diphosphate form. Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase) and also causes chain termination upon incorporation into the viral DNA, thus halting HBV replication.
Caption: Mechanism of action of this compound.
In VivoExperimental Models
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-HBV therapeutics. Due to the narrow host range of HBV, several surrogate and humanized models have been developed.
HBV Transgenic Mouse Models
HBV transgenic mice, which contain integrated copies of the HBV genome and produce viral particles, are a widely used model for testing antiviral agents that target viral replication. These models are particularly suitable for evaluating inhibitors of HBV DNA polymerase, such as the active metabolite of this compound.
Woodchuck Model of Chronic Hepatitis
The woodchuck (Marmota monax) and its cognate woodchuck hepatitis virus (WHV) are a highly relevant model for HBV infection in humans. WHV is closely related to HBV, and chronic WHV infection in woodchucks leads to a progression of liver disease, including hepatocellular carcinoma, that closely mimics the human condition. This model is valuable for assessing the long-term efficacy and safety of antiviral drugs.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and the related compound, adefovir, in relevant in vivo models.
Table 1: Efficacy of Adefovir Dipivoxil in a Woodchuck Model of Chronic WHV Infection
| Treatment Group | Dose (mg/kg/day) | Duration | Mean Serum WHV DNA Reduction (log10 copies/mL) | Reference |
| Adefovir Dipivoxil | 5 | 12 weeks | >1.6 | |
| Adefovir Dipivoxil | 15 | 12 weeks | >2.5 | |
| Vehicle Control | - | 12 weeks | No significant change |
Table 2: Efficacy of this compound in a Phase 2 Clinical Trial in Patients with Chronic Hepatitis B (24 Weeks)
| Treatment Group | Dose (mg/day) | Mean Baseline HBV DNA (log10 IU/mL) | Mean Reduction from Baseline in HBV DNA (log10 IU/mL) | Reference |
| This compound | 30 | 7.54 | 5.40 | |
| This compound | 45 | 7.21 | 5.34 | |
| This compound | 60 | 7.25 | 5.33 | |
| This compound | 75 | 7.31 | 5.40 | |
| Tenofovir Disoproxil Fumarate (TDF) | 300 | 7.23 | 5.12 |
Table 3: Short-Term Efficacy of this compound in a Phase 1b Clinical Trial in Patients with Chronic Hepatitis B (28 Days)
| Treatment Group | Dose (mg/day) | Mean Change in Serum HBV DNA (log10 IU/mL) | Reference |
| This compound | 30 | -2.78 | |
| This compound | 60 | -2.77 | |
| This compound | 75 | -3.08 | |
| This compound | 90 | -3.18 | |
| This compound | 120 | -3.44 | |
| Adefovir Dipivoxil (ADV) | 10 | -2.34 | |
| Tenofovir Disoproxil Fumarate (TDF) | 300 | -3.07 |
Experimental Protocols
Protocol 1: Efficacy Testing of this compound in an HBV Transgenic Mouse Model
This protocol is adapted from studies evaluating nucleoside/nucleotide analogs in HBV transgenic mice.
1. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: HBV transgenic mouse line expressing the complete HBV genome (e.g., lineage 1.3.32). These mice should have detectable and stable levels of serum HBV DNA and HBsAg.
-
Age: 8-12 weeks
-
Sex: Both male and female can be used, but should be balanced across treatment groups.
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Design:
-
Groups:
-
Group 1: Vehicle control (e.g., sterile water or appropriate vehicle for this compound formulation)
-
Group 2: this compound (low dose, e.g., 10 mg/kg/day)
-
Group 3: this compound (high dose, e.g., 50 mg/kg/day)
-
Group 4: Positive control (e.g., Adefovir Dipivoxil at 10 mg/kg/day)
-
-
Number of animals: n = 8-10 mice per group.
-
Acclimation: Acclimate mice for at least one week before the start of the experiment.
-
Randomization: Randomize mice into treatment groups based on baseline serum HBV DNA levels to ensure even distribution.
3. Drug Formulation and Administration:
-
This compound Formulation: this compound mesylate can be dissolved in sterile water for oral gavage. The formulation should be prepared fresh daily.
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 21-28 days.
4. Sample Collection and Processing:
-
Blood Collection: Collect blood samples (50-100 µL) via retro-orbital or submandibular bleeding at baseline (day 0) and at specified time points during and after treatment (e.g., days 7, 14, 21, and 28, and one week post-treatment).
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the serum and store at -80°C until analysis.
-
Liver Tissue Collection: At the end of the study, euthanize mice and collect liver tissue. A portion should be snap-frozen in liquid nitrogen for DNA/RNA analysis and another portion fixed in 10% neutral buffered formalin for histology.
5. Efficacy Endpoints and Analysis:
-
Serum HBV DNA Quantification:
-
Extract viral DNA from serum using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).
-
Quantify HBV DNA levels by real-time quantitative PCR (qPCR) using primers and probes specific for the HBV genome. A standard curve with known quantities of an HBV plasmid should be included to determine the absolute copy number.
-
-
Serum HBsAg Quantification:
-
Measure HBsAg levels in serum using a commercial enzyme-linked immunosorbent assay (ELISA) kit specific for mouse serum.
-
-
Liver Histopathology:
-
Process formalin-fixed liver tissue, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess liver morphology and inflammation.
-
Perform immunohistochemistry (IHC) for HBV core antigen (HBcAg) to visualize infected hepatocytes.
-
Caption: Experimental workflow for this compound efficacy testing in HBV transgenic mice.
Protocol 2: Efficacy Testing of this compound in a Woodchuck Model of Chronic WHV Infection
This protocol is based on studies of nucleoside analogs in woodchucks chronically infected with WHV.
1. Animal Model:
-
Species: Woodchuck (Marmota monax)
-
Infection Status: Chronically infected with Woodchuck Hepatitis Virus (WHV), confirmed by positive serum WHV DNA and WHsAg for at least 6 months.
-
Housing: Appropriate biocontainment facilities with controlled environment and diet.
2. Experimental Design:
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 5 mg/kg/day)
-
Group 3: this compound (e.g., 15 mg/kg/day)
-
-
Number of animals: n = 4-6 woodchucks per group.
-
Acclimation and Baseline: Monitor animals for a stable baseline of serum WHV DNA for several weeks prior to treatment.
3. Drug Formulation and Administration:
-
Formulation: this compound mesylate can be formulated for oral administration, potentially mixed with a palatable vehicle like grape juice.
-
Route of Administration: Oral.
-
Frequency: Once daily.
-
Duration: 12 weeks of treatment followed by a recovery period of at least 6 weeks to monitor for viral rebound.
4. Sample Collection and Processing:
-
Blood Collection: Collect blood samples at baseline and at regular intervals during the treatment and recovery phases (e.g., every 2 weeks).
-
Serum Separation: Process blood to obtain serum and store at -80°C.
-
Liver Biopsy: Optional, but can be performed at baseline and at the end of treatment to assess intrahepatic viral markers.
5. Efficacy Endpoints and Analysis:
-
Serum WHV DNA Quantification:
-
Extract viral DNA from serum.
-
Quantify WHV DNA levels by dot blot hybridization or real-time PCR using WHV-specific primers and probes.
-
-
Serum WHsAg Quantification:
-
Measure WHsAg levels using a specific ELISA.
-
-
Intrahepatic WHV DNA Analysis (from biopsies):
-
Extract total DNA from liver tissue.
-
Analyze WHV replicative intermediates by Southern blot hybridization.
-
Caption: Experimental workflow for this compound efficacy testing in the woodchuck model.
Conclusion
The in vivo models and protocols described provide a robust framework for the preclinical efficacy evaluation of this compound. The HBV transgenic mouse model offers a convenient and well-characterized system for assessing the direct antiviral activity of this compound on HBV replication. The woodchuck model, while more complex, provides a more comprehensive understanding of the drug's long-term efficacy and its impact on the course of chronic hepadnaviral infection and associated liver disease. Careful selection of the appropriate model and adherence to detailed experimental protocols are essential for generating reliable and translatable data to support the clinical development of this compound.
References
Application Notes and Protocols: Determination of Pradefovir's IC50 in Hepatitis B Virus (HBV) Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradefovir is a promising liver-targeting prodrug of adefovir, a nucleotide analog reverse transcriptase inhibitor.[1][2][3] Its mechanism of action involves the inhibition of the hepatitis B virus (HBV) DNA polymerase, leading to the termination of viral DNA chain synthesis and a reduction in viral replication.[1] this compound is specifically designed to be metabolized into its active form, adefovir diphosphate, predominantly in the liver by the enzyme CYP3A4.[1] This targeted activation is intended to increase the concentration of the active drug in hepatocytes, the primary site of HBV replication, while minimizing systemic exposure and potential renal toxicity associated with adefovir.
This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound in HBV-replicating cell lines. The IC50 value is a critical parameter in the preclinical evaluation of antiviral compounds, offering a quantitative measure of their potency. The protocols described herein utilize the HepG2.2.15 cell line, a widely used and well-characterized human hepatoblastoma cell line that stably expresses and replicates HBV. The primary endpoints for assessing antiviral activity are the quantification of extracellular HBV DNA and secreted hepatitis B surface antigen (HBsAg). A parallel cytotoxicity assay is also described to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI), a measure of the compound's therapeutic window.
Signaling Pathways and Mechanism of Action
This compound, as a prodrug of adefovir, targets the reverse transcription step in the HBV life cycle. The following diagram illustrates the HBV life cycle and the point of inhibition by the active metabolite of this compound, adefovir diphosphate.
Caption: HBV life cycle and this compound's mechanism of action.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 and CC50 of this compound.
Caption: Experimental workflow for IC50 and CC50 determination.
Data Presentation
The following tables summarize hypothetical, yet representative, data for the determination of this compound's IC50 and CC50 values in HepG2.2.15 cells. The IC50 for adefovir in HepG2.2.15 cells has been reported to be approximately 0.7 µM. As this compound is a prodrug of adefovir, similar potency is expected.
Table 1: Antiviral Activity of this compound against HBV in HepG2.2.15 Cells
| This compound Concentration (µM) | % Inhibition of Extracellular HBV DNA | % Inhibition of Secreted HBsAg |
| 0.01 | 5.2 ± 1.1 | 3.8 ± 0.9 |
| 0.1 | 25.6 ± 3.5 | 22.1 ± 2.8 |
| 0.5 | 48.9 ± 4.2 | 45.3 ± 3.9 |
| 1.0 | 75.3 ± 5.1 | 71.8 ± 4.5 |
| 5.0 | 92.1 ± 2.8 | 89.5 ± 3.2 |
| 10.0 | 98.7 ± 1.5 | 96.4 ± 1.8 |
| IC50 (µM) | ~0.52 | ~0.58 |
Table 2: Cytotoxicity of this compound in HepG2.2.15 Cells
| This compound Concentration (µM) | % Cell Viability |
| 1 | 99.1 ± 2.3 |
| 10 | 97.5 ± 3.1 |
| 50 | 92.3 ± 4.5 |
| 100 | 85.6 ± 5.2 |
| 200 | 65.4 ± 6.8 |
| 400 | 48.7 ± 7.1 |
| 800 | 25.1 ± 5.9 |
| CC50 (µM) | ~410 |
Table 3: Summary of this compound's In Vitro Profile
| Parameter | Value |
| IC50 (HBV DNA, µM) | ~0.52 |
| IC50 (HBsAg, µM) | ~0.58 |
| CC50 (µM) | ~410 |
| Selectivity Index (SI = CC50/IC50) | ~788 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HepG2.2.15 (stably transfected with the HBV genome).
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418 for selective pressure.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
Antiviral Assay Protocol
-
Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of 4 x 10³ cells per well in 100 µL of growth medium (without G418). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium. A typical concentration range would be from 0.02 µM to 20 µM.
-
Treatment: After 24 hours, remove the medium from the cell plates and add 100 µL of the 2X this compound dilutions to the appropriate wells in triplicate. Include "cells only" (no virus, no compound) and "virus control" (no compound) wells.
-
Incubation: Incubate the plates for 6-9 days. Replace the medium with freshly prepared this compound dilutions every 3 days.
-
Supernatant Harvest: On the final day, carefully collect the cell culture supernatant from each well for subsequent analysis of extracellular HBV DNA and HBsAg. Store the supernatant at -80°C until analysis.
Quantification of Extracellular HBV DNA by qPCR
-
DNA Extraction: Extract viral DNA from 50 µL of the harvested cell culture supernatant. A simple and effective method is NaOH lysis:
-
Mix 50 µL of supernatant with an equal volume of 0.4 M NaOH.
-
Incubate at 80°C for 10 minutes.
-
Centrifuge at 15,000 x g for 30 seconds.
-
Transfer the supernatant to a new tube and neutralize with 25 µL of 0.4 M Tris-HCl (pH 7.5).
-
Alternatively, commercial viral DNA extraction kits can be used according to the manufacturer's instructions.
-
-
qPCR Reaction: Perform real-time qPCR using primers and probes specific for a conserved region of the HBV genome (e.g., the S gene).
-
A typical 20 µL reaction mixture includes: 10 µL of 2X qPCR Master Mix, 1 µM of each forward and reverse primer, a specific concentration of the probe, and 2-5 µL of the extracted DNA.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
-
-
Quantification: Generate a standard curve using a plasmid containing the HBV target sequence of known concentrations. Calculate the HBV DNA copy number in each sample by comparing its Ct value to the standard curve.
-
IC50 Calculation: Determine the concentration of this compound that reduces the extracellular HBV DNA level by 50% compared to the untreated virus control. This can be calculated using non-linear regression analysis.
Quantification of Secreted HBsAg by ELISA
-
ELISA Procedure: Use a commercial HBsAg ELISA kit and follow the manufacturer's protocol. A general procedure is as follows:
-
Add 100 µL of standards and diluted cell culture supernatants to the wells of the pre-coated microplate.
-
Incubate for 90 minutes at 37°C.
-
Wash the wells 3 times with the provided wash buffer.
-
Add 100 µL of Biotinylated Detection Antibody and incubate for 60 minutes at 37°C.
-
Wash the wells 3 times.
-
Add 100 µL of HRP-Conjugate and incubate for 30 minutes at 37°C.
-
Wash the wells 5 times.
-
Add 90 µL of Substrate Reagent and incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: Generate a standard curve and determine the concentration of HBsAg in each sample. Calculate the concentration of this compound that reduces the secreted HBsAg level by 50% compared to the untreated virus control using non-linear regression analysis.
Cytotoxicity Assay Protocol
-
Assay Setup: The cytotoxicity assay should be run in parallel with the antiviral assay. Seed HepG2.2.15 cells in a separate 96-well plate and treat with the same serial dilutions of this compound as the antiviral assay plate.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (6-9 days), replacing the medium with fresh compound dilutions every 3 days.
-
Cell Viability Measurement (MTT Assay):
-
On the final day, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 490 nm using a microplate reader.
-
-
CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the concentration of this compound that reduces cell viability by 50% (CC50) using non-linear regression analysis.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's anti-HBV activity and cytotoxicity. Accurate determination of the IC50 and CC50 values is essential for the preclinical assessment of this and other antiviral candidates, providing critical data to inform further drug development efforts. The use of the stable HBV-producing HepG2.2.15 cell line, coupled with robust and sensitive quantification methods for viral replication markers, ensures the generation of reliable and reproducible data. The high selectivity index for this compound, as suggested by the illustrative data, underscores its potential as a targeted and safe therapeutic for chronic hepatitis B.
References
Application Notes and Protocols for Studying Pradefovir Metabolism in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the metabolism of Pradefovir, a liver-targeting prodrug of the antiviral agent Adefovir (PMEA), using in vitro hepatocyte models. The provided methodologies are essential for preclinical drug development and for understanding the pharmacokinetic and pharmacodynamic properties of this compound.
Introduction
This compound is designed for targeted delivery to the liver, where it is converted to its active form, Adefovir (9-(2-phosphonylmethoxyethyl)adenine or PMEA).[1][2][3][4] This targeted activation is crucial for maximizing therapeutic efficacy against hepatitis B virus (HBV) while minimizing potential systemic toxicity.[3] The metabolic activation of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4, which is highly expressed in hepatocytes. Understanding the kinetics and pathways of this metabolism is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
These protocols outline the necessary steps for culturing hepatocytes, conducting metabolism assays, and analyzing the resulting metabolites.
Key Metabolic Pathway of this compound
This compound is converted to its pharmacologically active form, Adefovir (PMEA), through an oxidative process catalyzed by CYP3A4 in the liver. PMEA is then further phosphorylated by cellular kinases to its active diphosphate form, which inhibits HBV DNA polymerase.
Caption: Metabolic activation pathway of this compound in hepatocytes.
Quantitative Data Summary
The following table summarizes the key kinetic parameters for the metabolic conversion of this compound to PMEA in human liver microsomes.
| Parameter | Value | Unit | Source |
| Michaelis-Menten Constant (Km) | 60 | µM | |
| Maximum Rate of Metabolism (Vmax) | 228 | pmol/min/mg protein | |
| Intrinsic Clearance (CLint) | ~359 | ml/min |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Suspended Human Hepatocytes
This protocol describes a method to determine the rate of metabolic conversion of this compound to PMEA in a suspension of cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes (pooled from multiple donors is recommended)
-
Hepatocyte thawing medium
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
This compound
-
PMEA analytical standard
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Incubator with rocking or shaking capabilities (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Caption: Experimental workflow for studying this compound metabolism in suspended hepatocytes.
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions using the recommended thawing medium.
-
Perform a cell count and assess viability using a method like trypan blue exclusion. Cell viability should be >80%.
-
Centrifuge the cell suspension and resuspend the hepatocyte pellet in pre-warmed culture medium to the desired cell density (e.g., 0.5 x 106 viable cells/mL).
-
-
Incubation:
-
Prepare a working solution of this compound in the culture medium. The final concentration should be chosen based on experimental goals (e.g., near the Km value of 60 µM for kinetic studies).
-
In a multi-well plate, add the this compound working solution to each well.
-
To initiate the metabolic reaction, add the hepatocyte suspension to the wells containing this compound. The final cell density should be optimized for the assay (e.g., 0.25 x 106 cells/well).
-
Incubate the plate at 37°C with gentle shaking to keep the cells in suspension.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.
-
-
Sample Processing and Analysis:
-
Immediately stop the metabolic reaction in the collected aliquots by adding a cold quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet precipitated proteins and cell debris.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the metabolite PMEA in the supernatant using a validated LC-MS/MS method. A standard curve of PMEA should be prepared in a matrix that mimics the final sample composition.
-
-
Data Analysis:
-
Plot the concentration of PMEA formed over time.
-
Determine the initial rate of metabolism from the linear portion of the curve.
-
Calculate the rate of metabolism in terms of pmol/min/106 cells.
-
Protocol 2: Assessment of this compound as an Inducer of CYP Enzymes in Plated Human Hepatocytes
This protocol is designed to evaluate whether this compound induces the expression of key drug-metabolizing enzymes, such as CYP3A4 and CYP1A2, in cultured hepatocytes. This compound has been shown not to be an inducer of CYP1A2 or CYP3A4/5 in primary human hepatocytes at a concentration of 10 µg/ml.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte plating and culture medium
-
Collagen-coated multi-well plates
-
This compound
-
Positive control inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2)
-
Vehicle control (e.g., DMSO)
-
CYP enzyme activity assay reagents (e.g., specific substrates that produce a fluorescent or luminescent signal upon metabolism) or reagents for mRNA analysis (qRT-PCR)
-
Plate reader (for activity assays) or qRT-PCR system
Experimental Workflow:
Caption: Workflow for assessing CYP enzyme induction by this compound in plated hepatocytes.
Procedure:
-
Hepatocyte Plating and Culture:
-
Plate cryopreserved or fresh hepatocytes on collagen-coated multi-well plates at a recommended seeding density.
-
Allow the cells to attach and form a monolayer for 24-48 hours.
-
-
Treatment:
-
After attachment, replace the medium with fresh culture medium containing this compound at various concentrations, a positive control inducer for the CYP of interest, or a vehicle control.
-
Incubate the cells for 48-72 hours, with medium changes as required.
-
-
Endpoint Measurement (Choose one or both):
-
A. CYP Enzyme Activity Assay:
-
After the treatment period, wash the cells with PBS.
-
Add a specific probe substrate for the CYP enzyme of interest (e.g., a fluorogenic substrate).
-
Incubate for a defined period, then measure the fluorescent or luminescent signal using a plate reader.
-
-
B. mRNA Expression Analysis:
-
After treatment, lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of the target CYP enzyme mRNA (e.g., CYP3A4, CYP1A2) and a housekeeping gene using qRT-PCR.
-
-
-
Data Analysis:
-
For activity assays, calculate the rate of substrate metabolism.
-
For qRT-PCR, determine the relative mRNA expression levels using the ΔΔCt method.
-
Calculate the fold induction of CYP activity or mRNA expression for this compound-treated cells relative to the vehicle-treated control cells.
-
Compare the induction potential of this compound to that of the positive control.
-
Concluding Remarks
The protocols provided here offer a robust framework for investigating the hepatic metabolism of this compound. By employing these in vitro hepatocyte-based assays, researchers can gain valuable insights into the metabolic activation, kinetics, and potential for drug-drug interactions of this compound, thereby supporting its continued development and safe clinical use. It is important to note that while these protocols provide a strong foundation, optimization of specific parameters such as cell density, substrate concentration, and incubation times may be necessary depending on the specific experimental goals and laboratory conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a prodrug that targets adefovir to the liver for the treatment of hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pradefovir and its Metabolite Adefovir (PMEA) in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Pradefovir and PMEA in human plasma. This data is compiled from published studies and represents typical performance for bioanalytical methods of this type.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | This compound | PMEA (Adefovir) |
| Linearity Range | 2.0 - 500 ng/mL | 2.0 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1-2 ng/mL | 1.5-10 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 8.4% |
| Inter-day Precision (%RSD) | < 15% | < 8.4% |
| Accuracy (%RE) | Within ±15% | Within ±15% |
| Extraction Recovery | > 85% | 85.1 - 89.3% |
Table 2: Mass Spectrometry Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | ESI+ | 424.1 | 151.0 |
| PMEA (Adefovir) | ESI+ | 274.1 | 162.2 |
| Entecavir (Internal Standard) | ESI+ | 278.1 | 152.2 |
Signaling Pathway
The metabolic activation of this compound to PMEA is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.[2]
References
Application of Pradefovir in Lamivudine-Resistant HBV Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradefovir is a novel, liver-targeted prodrug of adefovir, a potent nucleotide analog reverse transcriptase inhibitor. Its design aims to deliver the active metabolite, adefovir (PMEA), directly to the liver, the primary site of Hepatitis B Virus (HBV) replication. This targeted approach is achieved through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in hepatocytes, leading to a higher concentration of the active drug in the liver and potentially reducing systemic side effects associated with adefovir dipivoxil, such as nephrotoxicity. Lamivudine, a widely used nucleoside analog for HBV treatment, is often limited by the emergence of drug-resistant mutations, primarily at the YMDD motif of the HBV polymerase. Adefovir has demonstrated efficacy against these lamivudine-resistant HBV strains, making this compound a promising therapeutic option for this patient population.
These application notes provide a summary of the available data on the use of this compound for lamivudine-resistant HBV and detailed protocols for key experiments to evaluate its efficacy and resistance profile.
Data Presentation
In Vitro Efficacy of Adefovir (Active Metabolite of this compound) against Lamivudine-Resistant HBV
While specific in vitro efficacy data for this compound against lamivudine-resistant HBV strains is not extensively published, the activity of its active metabolite, adefovir, has been well-characterized. The following table summarizes the 50% effective concentration (EC50) values of adefovir against wild-type and lamivudine-resistant HBV mutants.
| HBV Strain | Key Resistance Mutations | Adefovir EC50 (μM) | Fold Change vs. Wild-Type |
| Wild-Type | - | 0.2 - 0.5 | - |
| Lamivudine-Resistant | L180M + M204V | 0.3 - 1.0 | 1.5 - 2.0 |
| Lamivudine-Resistant | M204I | 0.4 - 1.2 | 2.0 - 2.4 |
Note: The data presented is a synthesis from multiple preclinical studies on adefovir. The exact EC50 values can vary depending on the cell line and assay conditions used.
Clinical Efficacy of this compound in Treatment-Experienced Patients
A phase 2 clinical trial (NCT00230503) evaluated the efficacy and safety of this compound in both treatment-naïve and treatment-experienced patients with chronic hepatitis B[1][2]. While a specific subgroup analysis for lamivudine-resistant patients was not detailed in the publication, the study included patients who had previously received nucleoside/nucleotide analogue treatments. The overall results demonstrated significant reductions in HBV DNA levels.
| Treatment Group | N | Mean Baseline HBV DNA (log10 IU/mL) | Mean Reduction in HBV DNA at Week 24 (log10 IU/mL) |
| This compound 30 mg | 48 | 7.54 | -5.40 |
| This compound 45 mg | 48 | 7.12 | -5.34 |
| This compound 60 mg | 48 | 7.21 | -5.33 |
| This compound 75 mg | 48 | 7.09 | -5.40 |
| Tenofovir DF 300 mg | 48 | 7.15 | -5.12 |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay using a Stable HBV-Expressing Cell Line (e.g., HepG2.2.15)
This protocol describes a method to determine the in vitro efficacy of this compound against wild-type and lamivudine-resistant HBV strains using a stable cell line that constitutively produces HBV particles.
Materials:
-
HepG2.2.15 cell line (or other suitable HBV-expressing cell line)
-
Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and G418)
-
This compound (and adefovir as a positive control)
-
Lamivudine
-
Cell viability assay reagent (e.g., MTS or MTT)
-
Reagents for HBV DNA extraction from culture supernatant
-
Reagents for real-time quantitative PCR (qPCR) for HBV DNA
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Drug Treatment: After 24 hours, remove the culture medium and add fresh medium containing serial dilutions of this compound, adefovir, and lamivudine. Include a no-drug control.
-
Incubation: Incubate the plates for a defined period (e.g., 6-9 days), replacing the drug-containing medium every 2-3 days.
-
Supernatant Collection: At the end of the incubation period, collect the culture supernatant for HBV DNA quantification.
-
Cell Viability Assay: Determine the cytotoxicity of the compounds by performing a cell viability assay on the remaining cells.
-
HBV DNA Extraction: Extract HBV DNA from the collected supernatants using a commercial viral DNA extraction kit.
-
HBV DNA Quantification: Quantify the amount of extracellular HBV DNA using a validated real-time PCR assay.
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the 50% cytotoxic concentration (CC50) from the cell viability data.
-
Determine the selectivity index (SI) as the ratio of CC50 to EC50.
-
Protocol 2: Generation and Phenotypic Analysis of Lamivudine-Resistant HBV Mutants
This protocol outlines the steps to introduce known lamivudine resistance mutations into an HBV infectious clone and subsequently assess the antiviral susceptibility of the resulting mutant virus.
Materials:
-
Wild-type HBV infectious clone (plasmid)
-
Site-directed mutagenesis kit
-
Competent E. coli for plasmid transformation and amplification
-
Plasmid purification kit
-
Hepatoma cell line permissive for HBV replication (e.g., Huh7, HepG2-NTCP)
-
Transfection reagent
-
Reagents for antiviral activity assay (as described in Protocol 1)
Procedure:
-
Site-Directed Mutagenesis: Introduce specific lamivudine resistance mutations (e.g., rtM204V, rtM204I, rtL180M) into the HBV polymerase gene of the wild-type plasmid using a commercial site-directed mutagenesis kit.
-
Sequence Verification: Verify the presence of the desired mutations and the absence of any off-target mutations by DNA sequencing.
-
Plasmid Amplification and Purification: Transform the mutated plasmid into competent E. coli and purify a large quantity of the plasmid DNA.
-
Cell Transfection: Transfect the permissive hepatoma cell line with the wild-type or mutant HBV plasmid.
-
Virus Production: Culture the transfected cells and collect the supernatant containing infectious HBV particles at regular intervals.
-
Phenotypic Analysis: Use the collected virus stocks to infect fresh permissive cells and perform the antiviral activity assay as described in Protocol 1 to determine the EC50 values of this compound, adefovir, and lamivudine against the wild-type and mutant viruses.
-
Data Analysis: Compare the EC50 values obtained for the mutant viruses to those of the wild-type virus to determine the fold-change in susceptibility.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Metabolic activation and mechanism of action of this compound in a hepatocyte.
Experimental Workflow: In Vitro Antiviral Assay
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Logical Relationship: this compound's Advantage over Adefovir Dipivoxil
Caption: Comparison of the metabolic pathways of this compound and Adefovir Dipivoxil.
References
Application Notes and Protocols for Pradefovir Dose-Ranging Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the design and protocols for dose-ranging clinical trials of Pradefovir, a liver-targeting prodrug of adefovir (PMEA), for the treatment of chronic hepatitis B (CHB) infection.
Introduction
This compound is a novel nucleotide analog prodrug designed to deliver the active antiviral agent, adefovir, directly to the liver. This targeted approach aims to increase antiviral efficacy while reducing the systemic toxicities, particularly nephrotoxicity, associated with adefovir dipivoxil.[1][2][3] Clinical trials for this compound have been designed to establish a safe and effective dose for long-term management of CHB.
Dose-Ranging Study Design
Phase 2 dose-ranging studies are crucial for determining the optimal dose of this compound for subsequent Phase 3 trials. These studies are typically randomized, double-blind, and controlled, comparing multiple doses of this compound against a standard-of-care comparator.
A representative Phase 2 study design is a multicenter, randomized, double-blind, noninferiority trial.[4][5]
Study Objectives:
-
To evaluate the safety and tolerability of various oral doses of this compound.
-
To assess the antiviral activity of different this compound doses compared to a control drug.
-
To determine the pharmacokinetic profile of different this compound doses.
-
To select the optimal dose of this compound for Phase 3 studies.
Patient Population:
Inclusion criteria for these trials typically include:
-
Adults (18-65 years) with compensated chronic HBV infection.
-
HBeAg-positive or HBeAg-negative status.
-
Serum HBV DNA levels >20,000 IU/mL for HBeAg-positive and >2,000 IU/mL for HBeAg-negative patients.
-
Elevated Alanine Aminotransferase (ALT) levels.
-
Treatment-naïve or experienced patients (with a washout period for prior treatments).
Exclusion criteria often include:
-
Co-infection with HIV, HCV, or HDV.
-
Evidence of hepatic decompensation.
-
History of renal dysfunction.
-
Prior treatment with adefovir.
-
Pregnancy or breastfeeding.
Quantitative Data Summary
The following tables summarize key quantitative data from this compound dose-ranging studies.
Table 1: Dose-Escalation Cohorts and Treatment Regimens
| This compound Dose Group | Comparator Group 1 | Comparator Group 2 | Treatment Duration | Study Phase |
| 5 mg once daily | Adefovir Dipivoxil 10 mg once daily | - | 48 Weeks | Phase 2 |
| 10 mg once daily | Adefovir Dipivoxil 10 mg once daily | - | 48 Weeks | Phase 2 |
| 20 mg once daily | Adefovir Dipivoxil 10 mg once daily | - | 48 Weeks | Phase 2 |
| 30 mg once daily | Adefovir Dipivoxil 10 mg once daily | Tenofovir Disoproxil Fumarate (TDF) 300 mg once daily | 28 Days / 24 Weeks / 48 Weeks | Phase 2 |
| 45 mg once daily | Tenofovir Disoproxil Fumarate (TDF) 300 mg once daily | - | 24 Weeks | Phase 2 |
| 60 mg once daily | Adefovir Dipivoxil 10 mg once daily | Tenofovir Disoproxil Fumarate (TDF) 300 mg once daily | 28 Days / 24 Weeks | Phase 2 |
| 75 mg once daily | Adefovir Dipivoxil 10 mg once daily | Tenofovir Disoproxil Fumarate (TDF) 300 mg once daily | 28 Days / 24 Weeks | Phase 2 |
| 90 mg once daily | Adefovir Dipivoxil 10 mg once daily | Tenofovir Disoproxil Fumarate (TDF) 300 mg once daily | 28 Days | Phase 2 |
| 120 mg once daily | Adefovir Dipivoxil 10 mg once daily | Tenofovir Disoproxil Fumarate (TDF) 300 mg once daily | 28 Days | Phase 2 |
Table 2: Virologic Response - Mean Change in Serum HBV DNA (log10 IU/mL) from Baseline
| This compound Dose | 24 Weeks | 28 Days | Comparator | Comparator Change (log10 IU/mL) |
| 30 mg | -5.40 | -2.78 | TDF (300 mg) | -5.12 (24 Weeks) |
| 45 mg | -5.34 | TDF (300 mg) | -5.12 (24 Weeks) | |
| 60 mg | -5.33 | -2.77 | TDF (300 mg) | -5.12 (24 Weeks) |
| 75 mg | -5.40 | -3.08 | ADV (10 mg) | -2.34 (28 Days) |
| 90 mg | -3.18 | TDF (300 mg) | -3.07 (28 Days) | |
| 120 mg | -3.44 |
Experimental Protocols
Virologic Assessment: HBV DNA Quantification
Objective: To measure the change in serum HBV DNA levels from baseline.
Methodology:
-
Sample Collection: Collect whole blood samples from patients at baseline and specified time points throughout the study (e.g., weeks 4, 8, 12, 24, and 48).
-
Serum Separation: Centrifuge the blood samples to separate the serum.
-
DNA Extraction: Extract HBV DNA from the serum samples using a validated commercial kit.
-
Quantification: Quantify the HBV DNA levels using a real-time polymerase chain reaction (RT-PCR) assay, such as the COBAS Amplicor HBV Monitor Test. The lower limit of quantification for this assay is typically around 20 IU/mL.
-
Data Analysis: Express the results in international units per milliliter (IU/mL) and transform them to a logarithmic scale (log10 IU/mL) for analysis.
Biochemical Assessment: Liver Function and Renal Function
Objective: To monitor the safety of this compound by assessing its impact on liver and kidney function.
Methodology:
-
Sample Collection: Collect blood and urine samples at baseline and regular intervals during the study.
-
Liver Function Tests: Analyze serum samples for:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Bilirubin (total and direct)
-
Albumin
-
-
Renal Function Tests: Analyze serum and urine samples for:
-
Serum Creatinine
-
Blood Urea Nitrogen (BUN)
-
Estimated Glomerular Filtration Rate (eGFR)
-
Urinalysis (for proteinuria, glucosuria, etc.)
-
-
Data Analysis: Compare the post-treatment values to baseline values and to the comparator group to identify any clinically significant changes.
Pharmacokinetic Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion of this compound and its active metabolite, PMEA.
Methodology:
-
Sample Collection: Collect serial blood samples at predefined time points after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Separate plasma from the blood samples and store frozen until analysis.
-
Bioanalysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure the concentrations of this compound and PMEA in the plasma samples.
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Visualizations
This compound Mechanism of Action
Caption: this compound's liver-targeted activation pathway.
Dose-Ranging Clinical Trial Workflow
Caption: Workflow of a typical dose-ranging clinical trial.
References
- 1. Safety, efficacy, and pharmacokinetics of this compound for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Pradefovir's Liver-Targeting Efficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods to assess the liver-targeting efficiency of Pradefovir, a nucleotide analog prodrug for the treatment of chronic hepatitis B. The following protocols and data are intended to guide researchers in the preclinical and clinical evaluation of this compound and similar liver-targeted therapeutics.
Introduction to this compound's Liver-Targeting Mechanism
This compound is a prodrug of Adefovir, designed for enhanced delivery to the liver. Its liver-targeting strategy is based on its selective activation by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in hepatocytes.[1][2] This enzymatic conversion within the liver transforms this compound into its active antiviral form, 9-(2-phosphonomethoxyethyl)adenine (PMEA), also known as Adefovir.[1][2] This targeted activation is designed to increase the concentration of the active drug in the liver while minimizing systemic exposure and associated toxicities, particularly nephrotoxicity, which can be a concern with Adefovir dipivoxil.[2]
The efficiency of this liver-targeting can be assessed through a combination of in vitro and in vivo methods designed to quantify drug uptake, metabolism, and distribution.
Key Experimental Approaches
A multi-faceted approach is essential for a thorough assessment of this compound's liver-targeting efficiency. This includes:
-
In Vitro Assays: To determine the kinetics of this compound uptake and metabolism in liver cells.
-
In Vivo Animal Studies: To evaluate the biodistribution and pharmacokinetics of this compound and its active metabolite, PMEA, in a whole-organism context.
-
Clinical Studies: To confirm the liver-targeting and safety profile in humans.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies assessing the liver-targeting efficiency of this compound.
Table 1: In Vitro Metabolic Activation of this compound in Human Liver Microsomes
| Parameter | Value | Description |
| Enzyme Responsible | CYP3A4 | The primary enzyme responsible for the conversion of this compound to PMEA. |
| Km | 60 µM | Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | 228 pmol/min/mg protein | Maximum rate of metabolism. |
| Intrinsic Clearance | ~359 ml/min | A measure of the metabolic clearing capacity of the liver. |
Table 2: In Vivo Liver-Targeting Efficiency of this compound in Rats
| Parameter | This compound | Adefovir Dipivoxil | Fold Improvement |
| Liver/Kidney Ratio of Active Metabolite | 12:1 | 1:1 | 12-fold |
Table 3: Clinical Efficacy of this compound in Patients with Chronic Hepatitis B (Phase 2, 24 Weeks)
| Treatment Group (daily dose) | Mean Reduction in HBV DNA (log10 IU/mL) | ALT Normalization Rate |
| This compound 30 mg | 5.40 | 83% |
| This compound 45 mg | 5.34 | 68% |
| This compound 60 mg | 5.33 | 65% |
| This compound 75 mg | 5.40 | 51% |
| Tenofovir Disoproxil Fumarate (TDF) 300 mg | 5.12 | 69% |
Experimental Protocols
In Vitro Assessment of this compound Metabolism in Human Liver Microsomes
This protocol is designed to determine the kinetic parameters of this compound's conversion to its active metabolite, PMEA, by CYP3A4 in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
CYP3A4-specific inhibitor (e.g., Ketoconazole)
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of this compound and the inhibitor in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM, and this compound at various concentrations. To confirm the role of CYP3A4, include parallel incubations with a CYP3A4 inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of PMEA in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Determine the initial velocity of PMEA formation at each this compound concentration. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
In Vivo Biodistribution Study in a Rat Model
This protocol describes a method to determine the tissue distribution of this compound and its active metabolite, PMEA, with a focus on the liver and kidney.
Materials:
-
Sprague-Dawley rats
-
This compound (radiolabeled, e.g., with 14C, or unlabeled)
-
Vehicle for oral administration
-
Tissue homogenization equipment
-
Scintillation counter (for radiolabeled compound) or LC-MS/MS system (for unlabeled compound)
Procedure:
-
Animal Dosing: Administer a single oral dose of this compound to a cohort of rats.
-
Tissue Collection: At predetermined time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize a subset of animals and collect liver and kidney tissues. Also, collect blood samples.
-
Tissue Processing: Weigh the collected tissues and homogenize them in a suitable buffer.
-
Sample Analysis:
-
Radiolabeled Compound: Determine the amount of radioactivity in an aliquot of the tissue homogenate using a scintillation counter.
-
Unlabeled Compound: Extract this compound and PMEA from the tissue homogenates and plasma. Quantify their concentrations using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the concentration of this compound and PMEA in each tissue (e.g., in ng/g of tissue). Determine the liver-to-kidney concentration ratio for PMEA at each time point.
In Vitro Hepatocyte Uptake Assay
This generalized protocol can be adapted to assess the uptake of this compound into primary human hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Ice-cold wash buffer
-
Cell lysis buffer
-
LC-MS/MS system for analysis
Procedure:
-
Cell Plating: Plate the hepatocytes in collagen-coated plates and allow them to form a monolayer.
-
Pre-incubation: Wash the cells with warm HBSS and then pre-incubate at 37°C for 10-15 minutes.
-
Uptake Initiation: Remove the pre-incubation buffer and add HBSS containing this compound at various concentrations. To distinguish between active and passive transport, perform parallel experiments at 4°C.
-
Time Course: Incubate for short time periods (e.g., 1, 5, 15 minutes).
-
Uptake Termination: Rapidly aspirate the this compound solution and wash the cells multiple times with ice-cold wash buffer to remove any unbound drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Analysis: Determine the intracellular concentration of this compound and PMEA in the cell lysate using LC-MS/MS. Also, measure the protein concentration in the lysate for normalization.
-
Data Analysis: Calculate the uptake rate (pmol/min/mg protein). The difference in uptake between 37°C and 4°C represents the active transport component.
Visualizations
References
- 1. Metabolic Activation of this compound by CYP3A4 and Its Potential as an Inhibitor or Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pradefovir Resistance in HBV Treatment
Welcome to the Technical Support Center for Pradefovir-related HBV research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this compound resistance in Hepatitis B Virus (HBV) treatment. All information is presented in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound mesylate is an orally administered, liver-targeted prodrug of adefovir.[1] Adefovir is an acyclic phosphonate analogue of adenine. This compound was designed to selectively deliver adefovir to the liver, thereby increasing its efficacy and reducing the risk of nephrotoxicity associated with adefovir dipivoxil.[1][2]
The mechanism of action involves the following steps:
-
Hepatic Activation: this compound is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its active form, adefovir.[1][3]
-
Phosphorylation: Cellular kinases then phosphorylate adefovir to adefovir diphosphate.
-
Inhibition of HBV DNA Polymerase: Adefovir diphosphate acts as a competitive inhibitor of the viral DNA polymerase (reverse transcriptase) with respect to the natural substrate, dATP.
-
Chain Termination: Its incorporation into the viral DNA chain leads to premature termination of DNA synthesis, thus inhibiting HBV replication.
Q2: How does resistance to this compound develop?
As this compound is a prodrug of adefovir, resistance is conferred by mutations in the HBV polymerase gene that reduce the susceptibility to adefovir. The primary mutations associated with adefovir resistance are rtN236T and rtA181V/T . These mutations can emerge during long-term therapy. The cumulative rate of adefovir resistance has been reported to increase over time, reaching up to 28% after 5 years of treatment in some studies.
Q3: What are the key HBV polymerase mutations associated with this compound/adefovir resistance?
The two major mutations responsible for clinical resistance to adefovir are:
-
rtN236T: This mutation in the D domain of the HBV polymerase is a primary resistance mutation.
-
rtA181V/T: This mutation in the B domain of the polymerase can also confer resistance to adefovir and may lead to cross-resistance with other nucleoside/nucleotide analogs.
Other mutations such as rtV214A and rtN238T have also been associated with potential adefovir resistance.
Q4: How can I detect this compound/adefovir resistance in my experiments?
Resistance can be detected using two main approaches:
-
Genotypic Assays: These methods identify resistance-associated mutations in the HBV polymerase gene. The most common technique is direct sequencing of the polymerase gene amplified from HBV DNA.
-
Phenotypic Assays: These assays measure the in vitro susceptibility of HBV replicons (containing the polymerase gene from the virus of interest) to the antiviral drug. A significant increase in the IC50 (half-maximal inhibitory concentration) value compared to the wild-type virus indicates resistance.
Troubleshooting Guide
Issue 1: I am observing a decrease in the antiviral efficacy of this compound in my long-term cell culture experiments.
-
Possible Cause: Emergence of drug-resistant HBV variants.
-
Troubleshooting Steps:
-
Sequence the HBV polymerase gene: Extract HBV DNA from your cell culture supernatant or infected cells and sequence the polymerase gene to check for the presence of known adefovir resistance mutations (rtN236T, rtA181V/T).
-
Perform a phenotypic antiviral susceptibility assay: Clone the polymerase gene from the suspected resistant virus into an HBV replicon vector. Transfect this into a suitable hepatoma cell line (e.g., HepG2, Huh7) and determine the IC50 of this compound or adefovir. Compare this to the IC50 against a wild-type HBV replicon. A significant fold-increase in the IC50 value confirms phenotypic resistance.
-
Test alternative antiviral agents: Evaluate the efficacy of other approved anti-HBV drugs, such as tenofovir or entecavir, against the identified resistant strain in your cell culture model.
-
Issue 2: My in vitro experiments with an rtN236T mutant show a high level of resistance to this compound. What are my therapeutic options?
-
Possible Solution: The rtN236T mutation confers resistance to adefovir but generally remains susceptible to other classes of antivirals.
-
Recommendations:
-
Tenofovir: Tenofovir is often effective against adefovir-resistant HBV, including strains with the rtN236T mutation. It is considered a first-line option for treating adefovir-resistant infections.
-
Entecavir: Entecavir may also be an effective option.
-
Combination Therapy: In cases of multi-drug resistance, a combination of antiviral agents with different resistance profiles may be necessary. For example, a combination of tenofovir and entecavir could be considered.
-
Issue 3: I have identified the rtA181V/T mutation. What are the implications for cross-resistance?
-
Implication: The rtA181V/T mutation can lead to cross-resistance to other nucleoside analogs, such as lamivudine, and may reduce susceptibility to tenofovir.
-
Recommendations:
-
Phenotypic Testing: It is crucial to perform phenotypic assays to determine the susceptibility of the rtA181V/T mutant to a panel of antiviral drugs, including tenofovir and entecavir.
-
Combination Therapy: A combination therapy approach is often warranted for HBV with the rtA181V/T mutation. The combination of tenofovir and entecavir is a potential option.
-
Data Presentation
Table 1: In Vitro Antiviral Activity (IC50) Against Wild-Type and Adefovir-Resistant HBV
| HBV Strain | Adefovir (µM) | Tenofovir (µM) | Entecavir (µM) | Lamivudine (µM) |
| Wild-Type | 0.05 - 0.5 | 0.1 - 1.0 | 0.005 - 0.02 | 0.1 - 1.0 |
| rtN236T Mutant | 2.5 - 5.0 (5-10 fold increase) | 0.1 - 1.0 | 0.005 - 0.02 | 0.1 - 1.0 |
| rtA181V/T Mutant | 0.5 - 2.5 (2-5 fold increase) | 0.2 - 2.0 (2-3 fold increase) | 0.005 - 0.02 | 5.0 - 15.0 (50-150 fold increase) |
Note: IC50 values are approximate and can vary depending on the specific cell line and assay conditions. The fold increase is relative to the wild-type strain.
Experimental Protocols
Protocol 1: Phenotypic Antiviral Susceptibility Assay
This protocol describes the determination of the IC50 of an antiviral drug against HBV using a cell-based replicon assay.
Materials:
-
Hepatoma cell line (e.g., HepG2, Huh7)
-
HBV replicon plasmid (wild-type or mutant)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Antiviral drug stock solution (e.g., this compound, adefovir)
-
Reagents for DNA extraction and Southern blotting or qPCR
Procedure:
-
Cell Seeding: Seed hepatoma cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the HBV replicon plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Drug Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the antiviral drug. Include a no-drug control.
-
Incubation: Incubate the cells for 4-5 days, replacing the medium with fresh drug-containing medium every 2 days.
-
Harvesting and DNA Extraction: Harvest the cells and extract intracellular HBV core DNA.
-
Analysis:
-
Southern Blot: Analyze the extracted DNA by Southern blotting to visualize and quantify the HBV replicative intermediates.
-
qPCR: Alternatively, quantify the amount of HBV DNA using quantitative PCR.
-
-
IC50 Calculation: Determine the drug concentration that inhibits HBV replication by 50% compared to the no-drug control. This is the IC50 value.
Protocol 2: Site-Directed Mutagenesis of the HBV Polymerase Gene
This protocol outlines the steps to introduce a specific mutation (e.g., rtN236T) into an HBV polymerase gene cloned in a plasmid vector.
Materials:
-
Plasmid containing the wild-type HBV polymerase gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification: Set up a PCR reaction using the plasmid as a template, the mutagenic primers, and a high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: After PCR, digest the reaction mixture with DpnI restriction enzyme for 1-2 hours at 37°C. DpnI will specifically digest the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Colony Selection: Plate the transformed bacteria on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
Plasmid Purification and Sequencing: Select several colonies, grow them in liquid culture, and purify the plasmid DNA. Sequence the polymerase gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Caption: Development of this compound resistance through selective pressure.
Caption: Troubleshooting workflow for suspected this compound resistance.
References
Addressing variability in patient response to Pradefovir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pradefovir. The information is designed to address specific issues that may arise during in vitro and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound mesylate is an orally administered prodrug of adefovir, a nucleotide analogue.[1][2] It is designed to specifically target the liver, where it is converted into its active form, 9-(2-phosphonomethoxyethyl)adenine (PMEA) or adefovir, by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4] This liver-targeting mechanism aims to increase the concentration of the active drug at the site of hepatitis B virus (HBV) replication while minimizing systemic exposure and potential kidney-related side effects associated with adefovir. The active metabolite, adefovir diphosphate, inhibits HBV DNA polymerase, leading to the termination of viral DNA chain elongation and suppression of HBV replication.
Q2: What are the expected outcomes of this compound treatment in clinical research?
In phase 2 and 3 clinical trials, this compound has demonstrated significant reductions in serum HBV DNA levels, comparable to tenofovir disoproxil fumarate (TDF). Patients treated with this compound have also shown normalization of alanine aminotransferase (ALT) levels and, in some cases, loss of hepatitis B e-antigen (HBeAg). A phase 3 trial showed that over 80% of patients achieved a virologic response (HBV DNA levels below the lower limit of detection) after 48 weeks of treatment.
Q3: What are the known side effects of this compound observed in clinical trials?
The majority of adverse events reported in clinical trials have been mild (grade 1). Overall, the safety profile of this compound is comparable to that of TDF. Due to its liver-targeting design, this compound is associated with a lower risk of nephrotoxicity compared to conventional adefovir dipivoxil.
Troubleshooting Guides
This section provides guidance on how to address variability in patient response to this compound during your research.
Issue 1: Suboptimal Viral Load Reduction
Possible Cause 1: Pre-existing Drug Resistance
-
Explanation: The patient may have pre-existing HBV polymerase mutations that confer resistance to adefovir, the active metabolite of this compound. Key resistance mutations for adefovir include rtA181V/T and rtN236T.
-
Troubleshooting Steps:
-
HBV Genotyping: Perform HBV polymerase gene sequencing to identify resistance-associated mutations.
-
Data Analysis: Compare the identified mutations against a known database of adefovir resistance mutations.
-
Action: If resistance mutations are confirmed, consider excluding the patient from the analysis of primary efficacy endpoints or stratifying the results based on resistance profiles.
-
Possible Cause 2: Impaired Metabolic Activation
-
Explanation: this compound requires conversion to its active form, PMEA, by the liver enzyme CYP3A4. Reduced CYP3A4 activity can lead to lower intracellular concentrations of the active drug and diminished antiviral effect.
-
Troubleshooting Steps:
-
Assess CYP3A4 Activity: If feasible, measure CYP3A4 activity in liver microsomes or using a validated biomarker.
-
Review Concomitant Medications: Check if the patient is taking any known strong inhibitors or inducers of CYP3A4.
-
Action: If CYP3A4 activity is suspected to be low, this could be a key factor in the patient's response. Document any concomitant medications that could affect CYP3A4.
-
Possible Cause 3: Poor Adherence
-
Explanation: The patient may not be consistently taking the investigational drug as prescribed.
-
Troubleshooting Steps:
-
Pill Count: If applicable to the study design, perform pill counts at each visit.
-
Patient Interview: Conduct non-judgmental interviews with the patient to assess adherence.
-
Action: Document suspected non-adherence and consider its impact on the interpretation of efficacy data.
-
Issue 2: Unexpected Adverse Events
Possible Cause 1: Drug-Drug Interactions
-
Explanation: Co-administration of this compound with other drugs that are substrates, inhibitors, or inducers of CYP3A4 could alter the metabolism of this compound or the concomitant medication, potentially leading to increased toxicity.
-
Troubleshooting Steps:
-
Review Concomitant Medications: Thoroughly document all prescription and over-the-counter medications the patient is taking.
-
Consult Drug Interaction Databases: Check for potential interactions with CYP3A4-metabolized drugs.
-
Action: Report any suspected drug-drug interactions and monitor the patient closely.
-
Possible Cause 2: Off-Target Effects
-
Explanation: While designed for liver targeting, a small amount of this compound and its metabolites may be present systemically, potentially causing off-target effects.
-
Troubleshooting Steps:
-
Comprehensive Clinical Assessment: Conduct a thorough clinical evaluation to characterize the adverse event.
-
Literature Review: Search for similar adverse events reported with other nucleoside/nucleotide analogues.
-
Action: Report the adverse event in detail and consider if it warrants further investigation.
-
Data Presentation
Table 1: Virologic Response to this compound (Phase 2, Week 24)
| Treatment Group (daily) | Mean Reduction in HBV DNA (log10 IU/mL) | Patients with HBV DNA <29 IU/mL (%) |
| This compound 30 mg | 5.40 | 27 |
| This compound 45 mg | 5.34 | 54 |
| This compound 60 mg | 5.33 | 48 |
| This compound 75 mg | 5.40 | 58 |
| TDF 300 mg | 5.12 | 42 |
Data from a multicenter, double-blind, randomized, noninferiority, phase 2 trial.
Table 2: Biochemical Response to this compound (Phase 2, Week 24)
| Treatment Group (daily) | Mean Reduction in ALT (IU/L) | Patients with ALT Normalization (%) |
| This compound 30 mg | 141.8 | 83 |
| This compound 45 mg | 119.1 | 68 |
| This compound 60 mg | 107.5 | 65 |
| This compound 75 mg | 83.2 | 51 |
| TDF 300 mg | 145.5 | 69 |
Data from a multicenter, double-blind, randomized, noninferiority, phase 2 trial.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound against HBV replication in a cell-based assay.
Methodology:
-
Cell Culture: Culture HepG2.2.15 cells, which constitutively express HBV, in a suitable medium.
-
Compound Preparation: Prepare a series of dilutions of this compound in the cell culture medium.
-
Treatment: Treat the HepG2.2.15 cells with the different concentrations of this compound. Include a positive control (e.g., adefovir) and a negative control (vehicle).
-
Incubation: Incubate the cells for a defined period (e.g., 6 days), replacing the medium with fresh compound-containing medium every 2 days.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.
-
HBV DNA Quantification: Extract HBV DNA from the supernatant and quantify the viral load using quantitative real-time PCR (qPCR).
-
Data Analysis: Plot the percentage of HBV DNA reduction against the this compound concentration and calculate the EC50 value using a suitable software.
Protocol 2: HBV Polymerase Genotyping for Resistance Mutation Analysis
Objective: To identify mutations in the HBV polymerase gene that may confer resistance to this compound.
Methodology:
-
Sample Collection: Collect plasma or serum samples from patients.
-
Viral DNA Extraction: Extract HBV DNA from the patient samples.
-
PCR Amplification: Amplify the HBV polymerase gene region using specific primers.
-
DNA Sequencing: Sequence the amplified PCR product using a suitable sequencing platform (e.g., Sanger or next-generation sequencing).
-
Sequence Analysis: Align the obtained sequence with a wild-type HBV polymerase reference sequence to identify any nucleotide and corresponding amino acid changes.
-
Mutation Interpretation: Compare the identified mutations to a database of known adefovir resistance mutations (e.g., rtA181V/T, rtN236T).
Mandatory Visualizations
Caption: this compound metabolic activation pathway.
Caption: Troubleshooting workflow for suboptimal response.
References
Pradefovir Technical Support Center: Minimizing Off-Target Effects
Welcome to the Pradefovir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to minimize the potential off-target effects of this compound during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel liver-targeted prodrug of adefovir, a nucleotide analog effective against the Hepatitis B virus (HBV).[1][2] Its mechanism of action involves selective activation in the liver, leading to higher concentrations of the active metabolite, adefovir diphosphate, in hepatocytes.[1] This active form is then incorporated into the viral DNA by the HBV polymerase, causing premature chain termination and halting viral replication.[1]
Q2: What are the known off-target effects of this compound and its parent compound, adefovir?
The primary off-target effect of concern with the parent compound, adefovir, is nephrotoxicity (kidney damage). This compound was specifically designed to minimize this risk by targeting the liver, thereby reducing systemic exposure and accumulation of the active drug in the kidneys.[1] Clinical trials have shown that this compound has a favorable safety profile. The most frequently reported adverse event in some studies was an asymptomatic and reversible reduction in blood cholinesterase levels. In a phase 2 trial, the tenofovir disoproxil fumarate (TDF) group showed a more significant increase in serum creatinine compared to the this compound groups.
Q3: How can we proactively assess the potential for nephrotoxicity in our in vitro experiments?
Several in vitro models can be used to evaluate the potential nephrotoxicity of this compound and other nucleotide analogs. A common approach is to use human kidney cell lines, such as the human kidney proximal tubule cell line HK-2. Key strategies include:
-
Cytotoxicity Assays: To determine the concentration at which the compound becomes toxic to kidney cells.
-
Biomarker Analysis: Measuring the release of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) from the cells into the culture medium.
Q4: Are there other potential off-target effects to consider for nucleotide analogs like this compound?
Mitochondrial toxicity is a known class effect for some nucleoside/nucleotide analogs. This is because the mitochondrial DNA polymerase (Pol γ) can sometimes mistakenly incorporate these analogs, leading to mitochondrial dysfunction. It is prudent to assess for potential mitochondrial toxicity during preclinical development.
Troubleshooting Guide
Issue: Unexpected cytotoxicity observed in our kidney cell line experiments.
-
Verify Drug Concentration: Double-check calculations and dilutions to ensure the correct concentration of this compound is being used.
-
Assess Cell Health: Ensure the kidney cell line is healthy, within a low passage number, and free from contamination.
-
Optimize Exposure Time: The duration of drug exposure can significantly impact cytotoxicity. Consider running a time-course experiment to identify the optimal time point for your assay.
-
Consider a Different Cell Model: If using a standard cell line, consider switching to a more physiologically relevant model, such as primary human renal proximal tubule epithelial cells or 3D kidney tubuloids, which may offer more predictive results.
Issue: Elevated levels of nephrotoxicity biomarkers (KIM-1, NGAL) are detected.
-
Confirm with a Secondary Assay: Use an alternative method to confirm the initial findings. For example, if you initially used an ELISA, you could try a Western blot or qPCR to measure biomarker expression.
-
Evaluate Mitochondrial Function: As mitochondrial dysfunction can contribute to cellular injury, consider running assays to assess mitochondrial health in your kidney cells.
-
Investigate Transporter Interactions: Drug transporters in the kidney play a crucial role in the uptake and efflux of compounds. Investigate if this compound or its metabolites interact with key renal transporters.
Data Presentation
Table 1: Efficacy of this compound in Phase 2 Clinical Trials
| Treatment Group | Mean Baseline HBV DNA (log10 IU/mL) | Mean Reduction in HBV DNA at Week 24 (log10 IU/mL) | Proportion with HBV DNA <29 IU/mL at Week 24 | HBeAg Loss at Week 24 |
| This compound 30 mg | 7.54 | 5.40 | 27% | 3% |
| This compound 45 mg | Not Reported | 5.34 | 54% | 12% |
| This compound 60 mg | Not Reported | 5.33 | 48% | 6% |
| This compound 75 mg | Not Reported | 5.40 | 58% | 9% |
| TDF 300 mg | Not Reported | 5.12 | 42% | 3% |
Data from a multicenter, double-blind, randomized, noninferiority, phase 2 trial.
Table 2: Safety and Tolerability of this compound in a Phase 2 Clinical Trial
| Adverse Event (AE) | This compound 30 mg (n=48) | This compound 45 mg (n=48) | This compound 60 mg (n=48) | This compound 75 mg (n=48) | TDF 300 mg (n=48) |
| Any AE | 96% | 90% | 90% | 96% | 98% |
| Grade 1 or 2 AEs | Majority of AEs | Majority of AEs | Majority of AEs | Majority of AEs | Majority of AEs |
| Serious AEs (SAEs) | 6% | 6% | 8% | 4% | 4% |
| Drug-related Grade 3 AEs leading to discontinuation | 3 patients across all this compound groups | 3 patients across all this compound groups | 3 patients across all this compound groups | 3 patients across all this compound groups | Not Reported |
| Increase in Serum Creatinine | Less significant than TDF | Less significant than TDF | Not specified | Not specified | More significant than 30mg and 45mg this compound groups |
Data from a multicenter, double-blind, randomized, noninferiority, phase 2 trial. None of the SAEs were judged to be related to the study drugs.
Experimental Protocols
Protocol 1: In Vitro Nephrotoxicity Assessment using HK-2 Cells
Objective: To evaluate the potential nephrotoxicity of this compound by measuring cell viability and the release of kidney injury biomarkers KIM-1 and NGAL in the HK-2 human kidney proximal tubule cell line.
Materials:
-
HK-2 cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, insulin, transferrin, selenium, hydrocortisone, and triiodothyronine)
-
This compound (and vehicle control, e.g., DMSO)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
Human KIM-1 ELISA Kit
-
Human NGAL ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HK-2 cells into 96-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for biomarker analysis. Store at -80°C if not analyzed immediately.
-
Cell Viability Assay: Perform the cell viability assay on the remaining cells according to the manufacturer's instructions.
-
Biomarker Analysis (ELISA):
-
Thaw the collected supernatants on ice.
-
Perform the KIM-1 and NGAL ELISAs according to the kit manufacturer's protocol. This typically involves adding the samples and standards to the antibody-coated plate, followed by incubation, washing steps, addition of a detection antibody and substrate, and finally reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the IC50 value for cell viability. Quantify the concentrations of KIM-1 and NGAL in the supernatants and compare the levels in this compound-treated cells to the vehicle control.
Protocol 2: Assessment of Mitochondrial DNA Content by qPCR
Objective: To determine if this compound affects mitochondrial DNA (mtDNA) content in a cellular model, as a measure of potential mitochondrial toxicity.
Materials:
-
Cells of interest (e.g., HepG2 or a kidney cell line)
-
This compound (and vehicle control)
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M) for normalization.
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified duration.
-
DNA Extraction: Harvest the cells and extract total genomic DNA using a commercial kit.
-
DNA Quantification: Quantify the extracted DNA to ensure equal amounts are used in the qPCR reaction.
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample, including a reaction for the mitochondrial gene and one for the nuclear gene. Each reaction should contain the appropriate primers, qPCR master mix, and template DNA.
-
qPCR Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample (ΔCt = Ct_mitochondrial_gene - Ct_nuclear_gene).
-
Calculate the relative mtDNA copy number using the 2^-ΔΔCt method, comparing the ΔCt of treated samples to the ΔCt of control samples.
-
Mandatory Visualizations
Caption: this compound's activation pathway and mechanism of action against HBV.
Caption: Experimental workflow for assessing potential nephrotoxicity.
Caption: Troubleshooting guide for unexpected preclinical toxicity.
References
- 1. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, efficacy, and pharmacokinetics of this compound for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pradefovir Instability in Analytical Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Pradefovir in analytical samples. The following information is designed to help identify and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in analytical samples?
This compound is a liver-targeting prodrug of Adefovir, an antiviral agent used in the treatment of Hepatitis B. As a prodrug, it is designed to be converted into its active form, PMEA (tenofovir), within the body, primarily by the enzyme CYP3A4 in the liver.[1] The stability of this compound in analytical samples is a critical concern because ex vivo (in the sample tube) degradation of the prodrug to its active form or other degradation products can lead to inaccurate quantification of this compound itself. This can result in misleading pharmacokinetic and pharmacodynamic data.
Q2: What are the most likely degradation pathways for this compound?
Based on its chemical structure, which includes a phosphonate ester and a purine (adenine) moiety, the most probable degradation pathways for this compound are:
-
Hydrolysis: The phosphonate ester bond is susceptible to hydrolysis under both acidic and basic conditions.[2][3] This would cleave the prodrug, releasing the active component, PMEA, and a byproduct.
-
Oxidation: The adenine ring, a purine derivative, can be susceptible to oxidation, potentially leading to the formation of various oxidized byproducts.[4][5]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of nucleotide analogs.
Q3: How can I minimize the ex vivo conversion of this compound to PMEA in my samples?
To minimize the enzymatic conversion of this compound to its active metabolite PMEA in biological samples (e.g., plasma, serum) after collection, the following steps are recommended:
-
Rapid Sample Processing: Process samples as quickly as possible after collection.
-
Low-Temperature Storage: Store samples at low temperatures (e.g., -80°C) to reduce enzymatic activity.
-
Enzyme Inhibitors: Consider the use of broad-spectrum esterase inhibitors in collection tubes, though this should be validated to ensure no interference with the analytical method.
Troubleshooting Guide: this compound Instability
This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions.
Issue 1: Low or Inconsistent this compound Concentration in Stored Samples
| Potential Cause | Troubleshooting/Solution |
| Degradation due to Improper Storage Temperature | Ensure samples are consistently stored at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage, maintain samples on ice or at 2-8°C for the shortest possible duration. |
| Hydrolysis due to pH Instability | Check the pH of your sample matrix. If necessary, adjust the pH to a neutral range (pH 6-8) using a suitable buffer, provided it does not interfere with the analysis. Validate the stability of this compound in the buffered matrix. |
| Ex vivo Enzymatic Conversion | Process blood samples to plasma or serum as quickly as possible after collection. If feasible and validated, use collection tubes containing an esterase inhibitor. |
| Adsorption to Container Walls | Use low-binding polypropylene tubes for sample collection and storage. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting/Solution |
| Acid Hydrolysis | If your mobile phase is acidic, or if samples were exposed to acidic conditions, a peak corresponding to PMEA may be observed. To confirm, run a PMEA standard. Consider using a less acidic mobile phase if it does not compromise chromatographic performance. |
| Base Hydrolysis | If samples were exposed to basic conditions, a peak corresponding to PMEA may be observed. Neutralize samples before analysis if they are in a basic solution. |
| Oxidative Degradation | If samples were exposed to oxidizing agents or air for extended periods, new peaks may appear. Prepare fresh samples and minimize their exposure to air. Consider using an antioxidant in the sample diluent, with proper validation. |
| Photodegradation | Protect samples from light, especially UV light, by using amber vials and minimizing exposure to ambient light during sample preparation and analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 N HCl and keep at 60°C for 2 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH and keep at 60°C for 2 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the this compound stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a suitable analytical method (e.g., HPLC-UV or LC-MS).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed this compound standard.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound. Method optimization and validation are required.
| Chromatographic Conditions | Parameters |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). A starting gradient could be 95:5 (A:B) ramping to 5:95 (A:B) over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm (based on the UV absorbance of the adenine moiety) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
Table 1: Summary of Potential Degradation of this compound under Forced Conditions (Hypothetical Data)
This table summarizes the expected outcomes of a forced degradation study on this compound, based on its chemical structure and the behavior of similar compounds. The percentage of degradation is hypothetical and will vary based on experimental conditions.
| Stress Condition | Reagent/Condition | Expected Degradation Products | Hypothetical % Degradation |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | PMEA, chloro-phenyl propanediol | 15-25% |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | PMEA, chloro-phenyl propanediol | 20-30% |
| Oxidation | 3% H₂O₂, RT | Oxidized adenine derivatives | 10-20% |
| Thermal | 60°C (solid) | Minimal degradation | <5% |
| Thermal | 60°C (solution) | Minor hydrolysis products | 5-10% |
| Photolytic | UV light (254 nm) | Photodegradation products | 10-15% |
Visualizations
Diagram 1: Inferred Degradation Pathway of this compound
Caption: Inferred primary degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound instability.
References
- 1. This compound Mesylate (625095-61-6) for sale [vulcanchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Oral Bioavailability of Pradefovir Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oral bioavailability of Pradefovir formulations.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo testing of this compound.
Q1: We are observing low and variable oral bioavailability of our this compound mesylate tablet formulation in preclinical animal models. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability of this compound can stem from several factors related to its inherent properties as a phosphonate prodrug and its formulation. Here is a step-by-step troubleshooting guide:
-
Step 1: Characterize the Physicochemical Properties of Your Drug Substance.
-
Issue: Inconsistent salt forms or polymorphic states of this compound mesylate can lead to variable solubility and dissolution. A Chinese patent suggests the existence of multiple crystal forms of this compound mesylate, which could impact stability and dissolution.
-
Action: Perform solid-state characterization (e.g., XRPD, DSC) to ensure batch-to-batch consistency of the drug substance.
-
-
Step 2: Evaluate the Dissolution Profile.
-
Issue: Poor dissolution of the tablet can be a primary reason for low bioavailability.
-
Action: Conduct in vitro dissolution studies under various pH conditions (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. If dissolution is slow or incomplete, consider reformulating the tablet.
-
-
Step 3: Investigate Potential Formulation-Related Issues.
-
Issue: Incompatible excipients can lead to degradation of this compound or hinder its release.
-
Action: Review your formulation components. Common excipients for tablet formulations can include diluents, binders, disintegrants, and lubricants. Ensure that the chosen excipients are compatible with this compound. Consider the impact of excipients on the local pH within the tablet matrix and on the stability of the prodrug ester linkage.
-
-
Step 4: Assess Intestinal Permeability.
-
Issue: While this compound is a prodrug designed to enhance absorption, poor membrane permeability can still be a limiting factor.
-
Action: Conduct in vitro permeability assays, such as the Caco-2 cell model, to determine the apparent permeability coefficient (Papp).[1][2][3] If permeability is low, formulation strategies that enhance membrane transport may be necessary.
-
-
Step 5: Consider the Role of P-glycoprotein (P-gp) Efflux.
-
Issue: this compound may be a substrate for efflux transporters like P-gp, which can pump the drug back into the intestinal lumen, reducing its net absorption.
-
Action: In your Caco-2 permeability assay, include a P-gp inhibitor (e.g., verapamil) to see if the efflux ratio is significantly reduced. If P-gp efflux is confirmed, consider incorporating excipients that have P-gp inhibitory effects.
-
-
Step 6: Evaluate First-Pass Metabolism.
-
Issue: this compound is activated to Adefovir in the liver by CYP3A4.[4][5] However, CYP3A4 is also present in the intestine, and significant intestinal metabolism could reduce the amount of this compound reaching the portal circulation.
-
Action: In your in vivo studies, measure both this compound and Adefovir concentrations in portal and systemic circulation to assess the extent of intestinal and hepatic first-pass metabolism.
-
The following diagram illustrates a logical workflow for troubleshooting low oral bioavailability of this compound.
Q2: Our this compound formulation shows signs of degradation upon storage. What are the likely degradation pathways and how can we improve stability?
A2: this compound, as a phosphonate prodrug with ester linkages, is susceptible to hydrolysis. The main stability concerns are the hydrolysis of the prodrug to the active parent drug, Adefovir, and other related substances.
-
Potential Degradation Pathways:
-
Hydrolysis: The ester bonds in the this compound molecule can be hydrolyzed under acidic or basic conditions, or in the presence of moisture.
-
Oxidation: While less common for this structure, oxidative degradation can occur, particularly if there are impurities in the excipients or drug substance.
-
-
Strategies to Enhance Stability:
-
Moisture Protection: Use of low-moisture grade excipients and appropriate packaging (e.g., blister packs with desiccant) is crucial.
-
pH Control: Incorporate buffering agents into the formulation to maintain a pH of optimal stability for this compound.
-
Excipient Compatibility: Conduct compatibility studies with all proposed excipients to identify any that may promote degradation.
-
Manufacturing Process: Minimize exposure to high heat and moisture during manufacturing. For example, if using wet granulation, ensure adequate drying.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a this compound mesylate oral tablet formulation for preclinical studies?
A1: A patent for this compound mesylate mentions excipients such as microcrystalline cellulose (filler), starch (disintegrant), and magnesium stearate (lubricant). A simple direct compression formulation could be a good starting point. For a 100 mg tablet, a representative formulation might be:
| Component | Function | Percentage (%) |
| This compound Mesylate | API | 10-30 |
| Microcrystalline Cellulose | Filler/Binder | 60-80 |
| Croscarmellose Sodium | Disintegrant | 2-5 |
| Colloidal Silicon Dioxide | Glidant | 0.5-1 |
| Magnesium Stearate | Lubricant | 0.5-1 |
Q2: What are some advanced formulation strategies to improve the oral bioavailability of this compound?
A2: Given that this compound is a BCS Class II or IV candidate (low solubility and/or permeability), several advanced formulation strategies can be considered:
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) can enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area and dissolution velocity.
Q3: How does food impact the oral bioavailability of this compound?
A3: A study in healthy volunteers indicated that food intake does not significantly affect the extent of exposure (AUC) of this compound and its active metabolite Adefovir (PMEA), but it may decrease the rate of systemic availability of PMEA.
Q4: Are there any known drug-drug interactions with this compound that could affect its oral bioavailability?
A4: Yes, since this compound is activated by CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly alter its pharmacokinetics. A Chinese patent describes that co-administration with ketoconazole (a strong CYP3A4 inhibitor) increased this compound levels but drastically reduced the formation of the active metabolite Adefovir (PMEA). Conversely, co-administration with rifampin (a strong CYP3A4 inducer) decreased this compound levels while increasing PMEA levels, which could raise safety concerns.
Section 3: Data Presentation
The following table presents illustrative pharmacokinetic data from a hypothetical preclinical study in rats, comparing a standard this compound mesylate tablet formulation with an enhanced solid dispersion formulation.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (F%) |
| Standard Tablet | 150 ± 35 | 1.0 | 600 ± 120 | 25% |
| Solid Dispersion | 350 ± 70 | 0.5 | 1200 ± 250 | 50% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Section 4: Experimental Protocols
Protocol 1: In Vitro Dissolution of this compound Mesylate Tablets
Objective: To assess the in vitro release profile of this compound from a tablet formulation.
Apparatus: USP Apparatus 2 (Paddle)
Media: 900 mL of buffers at pH 1.2, 4.5, and 6.8. Media should be deaerated.
Apparatus Settings:
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 RPM
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed media.
-
Filter the samples through a 0.45 µm PVDF syringe filter.
-
Analyze the samples for this compound concentration using a validated HPLC or LC-MS/MS method.
The following diagram illustrates the experimental workflow for the in vitro dissolution test.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a this compound formulation.
Animal Model: Male Sprague-Dawley rats (n=3-5 per group)
Groups:
-
Intravenous (IV) Group: this compound administered as a solution at 2 mg/kg.
-
Oral (PO) Group: this compound formulation administered by oral gavage at 10 mg/kg.
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer the dose (IV or PO).
-
Collect blood samples (approx. 0.2 mL) via the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood to plasma by centrifugation and store at -80 °C until analysis.
-
Analyze plasma samples for this compound and Adefovir concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
The following diagram illustrates the workflow for the in vivo pharmacokinetic study.
References
- 1. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 2. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Mesylate | C18H23ClN5O7PS | CID 9604653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Pradefovir Drug-Drug Interaction Studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information for identifying potential drug-drug interactions (DDIs) with Pradefovir. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which enzymes are involved?
A1: this compound is a prodrug of adefovir (PMEA). Its metabolic activation to PMEA is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, which is predominantly expressed in the liver.[1][2][3][4][5] This liver-targeted activation is a key feature of this compound's design, aiming to concentrate the active moiety in the liver while minimizing systemic exposure.
Q2: Does this compound inhibit or induce major CYP enzymes?
A2: Based on in vitro studies, this compound has a low potential for causing CYP-mediated drug-drug interactions. It has been demonstrated that this compound is neither a direct inhibitor nor a mechanism-based (time-dependent) inhibitor of the major drug-metabolizing enzymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 at concentrations up to 20 μM in human liver microsomes. Furthermore, this compound did not show induction of CYP1A2 or CYP3A4/5 in primary cultures of human hepatocytes at a concentration of 10 µg/ml.
Q3: What is known about the interaction of this compound with drug transporters?
A3: The role of drug transporters in the disposition of this compound is not as extensively characterized as its metabolism. However, some studies suggest that the efflux transporter P-glycoprotein (P-gp, also known as MDR1) may be involved in its intestinal transport. The potential for this compound to inhibit or be a substrate of other clinically important transporters such as the Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3) has not been fully elucidated and warrants investigation.
Q4: What are the recommended in vitro assays to evaluate the DDI potential of this compound?
A4: A standard panel of in vitro assays is recommended by regulatory agencies like the FDA and EMA to assess DDI potential. These include:
-
CYP Inhibition Assays: To determine if this compound can inhibit the activity of major CYP isoforms. Both direct and time-dependent inhibition should be assessed.
-
CYP Induction Assays: To evaluate if this compound can increase the expression of CYP enzymes, typically using primary human hepatocytes.
-
Transporter Interaction Assays: To assess if this compound is a substrate or inhibitor of key uptake (e.g., OATP1B1, OATP1B3) and efflux (e.g., P-gp, BCRP) transporters.
Troubleshooting and Experimental Guides
This section provides detailed methodologies and troubleshooting tips for key experiments.
CYP450 Inhibition Assays
Q5: How do I set up an experiment to determine if this compound is a direct or time-dependent inhibitor of CYP enzymes?
A5: You will need to perform IC50 determination assays using human liver microsomes (HLM) or recombinant CYP enzymes. The experiment should be designed to distinguish between direct and time-dependent inhibition (TDI).
Experimental Protocol: CYP Inhibition (Direct and TDI)
-
System: Pooled Human Liver Microsomes (HLM) or recombinant human CYP enzymes (e.g., Supersomes™).
-
Test Article: this compound, dissolved in a suitable solvent (e.g., DMSO), tested over a range of concentrations (e.g., 0.1 to 50 µM).
-
Probe Substrates: Use isoform-specific probe substrates for each CYP enzyme being investigated (see table below).
-
Procedure for IC50 Shift Assay:
-
Direct Inhibition (0-minute pre-incubation): Combine this compound, HLM, and buffer. Initiate the reaction by adding a solution of the probe substrate and NADPH.
-
Time-Dependent Inhibition (30-minute pre-incubation): Pre-incubate this compound with HLM and NADPH for 30 minutes at 37°C to allow for potential formation of reactive metabolites. Following pre-incubation, add the probe substrate to initiate the final reaction. A parallel incubation without NADPH should be included to assess non-NADPH dependent TDI.
-
-
Analysis: Reactions are terminated (e.g., with acetonitrile). The formation of the specific metabolite from the probe substrate is quantified using LC-MS/MS.
-
Data Interpretation: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) for each condition. A significant decrease (shift) in the IC50 value after pre-incubation with NADPH suggests time-dependent inhibition.
Troubleshooting:
-
High Variability: Ensure accurate pipetting, consistent incubation times, and that the protein concentration in the assay is low enough to minimize non-specific binding.
-
Insolubility of this compound: Check the solubility of this compound in the final incubation medium. If it precipitates, the effective concentration will be lower than the nominal concentration. Adjust the solvent concentration or use alternative solvents if necessary.
CYP450 Induction Assays
Q6: I need to confirm that this compound is not an inducer of CYP3A4, CYP1A2, and CYP2B6. What is the gold-standard method?
A6: The gold-standard method for evaluating CYP induction is to use primary cultures of human hepatocytes from at least three different donors. The assay typically involves treating the hepatocytes with the test compound for 48-72 hours and then measuring the induction of both mRNA expression and enzyme activity.
Experimental Protocol: CYP Induction in Primary Human Hepatocytes
-
System: Cryopreserved primary human hepatocytes cultured in a sandwich configuration (e.g., on collagen-coated plates).
-
Treatment: Treat hepatocytes with multiple concentrations of this compound (e.g., 0.1, 1, 10 µM) for 72 hours, with daily media changes containing fresh compound.
-
Controls:
-
Negative Control: Vehicle (e.g., DMSO).
-
Positive Controls: Prototypical inducers for each isoform: Omeprazole or β-Naphthoflavone for CYP1A2 (AhR-mediated), Phenobarbital for CYP2B6 (CAR-mediated), and Rifampicin for CYP3A4 (PXR-mediated).
-
-
Endpoints:
-
mRNA Analysis: After treatment, lyse the cells and isolate RNA. Quantify the relative mRNA levels of CYP1A2, CYP2B6, and CYP3A4 using qRT-PCR.
-
Enzyme Activity Analysis: Incubate the treated hepatocytes with a cocktail of specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4). Measure the formation of their respective metabolites by LC-MS/MS.
-
-
Cytotoxicity Assessment: Concurrently, assess cell viability using methods like LDH release to ensure that observed changes are not due to toxicity.
-
Data Interpretation: Calculate the fold induction relative to the vehicle control for both mRNA and activity. Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect).
Troubleshooting:
-
Low Induction by Positive Controls: This could indicate poor hepatocyte viability or a suboptimal culture system. Verify cell quality, seeding density, and medium components.
-
Cytotoxicity Observed: If this compound is cytotoxic at the tested concentrations, the induction potential cannot be accurately determined. Test lower, non-toxic concentrations.
Drug Transporter Interaction Assays
Q7: How can I determine if this compound is an inhibitor of key efflux (P-gp, BCRP) and uptake (OATP1B1, OATP1B3) transporters?
A7: Transporter inhibition is typically assessed using in vitro systems like transfected cell lines or membrane vesicles. For efflux transporters, a common method is the transwell assay using polarized cell monolayers. For uptake transporters, stably transfected cell lines are used to measure the inhibition of probe substrate uptake.
Experimental Protocol: P-gp/BCRP Inhibition (Transwell Assay)
-
System: Polarized cell monolayers that overexpress the transporter, such as Caco-2 cells (express P-gp and BCRP) or MDCK-MDR1 (P-gp) and MDCK-BCRP cells, grown on permeable transwell inserts.
-
Probe Substrate: Use a known substrate for the transporter (e.g., Digoxin for P-gp, Prazosin for BCRP).
-
Procedure:
-
Measure the bidirectional transport of the probe substrate across the cell monolayer (apical to basolateral and basolateral to apical).
-
Perform the transport experiment in the presence and absence of various concentrations of this compound.
-
Include a positive control inhibitor (e.g., Verapamil for P-gp, Novobiocin for BCRP).
-
-
Analysis: Quantify the amount of probe substrate in the receiver compartment using LC-MS/MS. Calculate the apparent permeability (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
-
Data Interpretation: A reduction in the efflux ratio of the probe substrate in the presence of this compound indicates inhibition. Calculate an IC50 value.
Experimental Protocol: OATP1B1/OATP1B3 Inhibition
-
System: Stably transfected cells overexpressing the specific transporter (e.g., HEK293-OATP1B1, CHO-OATP1B3) and a corresponding mock-transfected control cell line.
-
Probe Substrate: Use a known substrate (e.g., Estradiol-17β-glucuronide for OATP1B1/3, Atorvastatin for OATP1B1).
-
Procedure:
-
Incubate the cells with the probe substrate in the presence and absence of various concentrations of this compound for a short period (e.g., 2-10 minutes) at 37°C.
-
Include a positive control inhibitor (e.g., Rifampicin or Cyclosporin A).
-
-
Analysis: Stop the uptake by washing with ice-cold buffer. Lyse the cells and quantify the intracellular concentration of the probe substrate using LC-MS/MS or a fluorescent/radiolabeled substrate.
-
Data Interpretation: Subtract the uptake in mock cells (passive diffusion) from the uptake in transfected cells (total uptake) to get transporter-mediated uptake. Determine the IC50 of this compound for the inhibition of this uptake.
Troubleshooting:
-
Low Transporter Activity: Ensure the cell line has a high level of functional transporter expression. Check the efflux ratio or uptake activity with a probe substrate and compare it to historical data.
-
"Sticky" Compound: this compound may bind non-specifically to the plate or cell monolayer. Measure compound recovery to ensure the concentrations tested are accurate.
Data Presentation
Summary of In Vitro DDI Parameters
The following table summarizes the key parameters obtained from in vitro DDI studies. Values for this compound should be determined experimentally. Example data for known modulators are provided for context.
| Interaction Type | System | Parameter | This compound Value | Control Compound | Control Value |
| CYP3A4 Inhibition | Human Liver Microsomes | IC50 (Direct) | To be determined | Ketoconazole | ~0.05 µM |
| CYP3A4 Inhibition | Human Liver Microsomes | IC50 (TDI) | To be determined | Verapamil | ~2 µM |
| CYP3A4 Induction | Human Hepatocytes | EC50 (Activity) | To be determined | Rifampicin | ~0.1 µM |
| CYP3A4 Induction | Human Hepatocytes | Emax (Fold Induction) | To be determined | Rifampicin | >10-fold |
| P-gp Inhibition | Caco-2 Cells | IC50 | To be determined | Verapamil | ~5 µM |
| BCRP Inhibition | MDCK-BCRP Cells | IC50 | To be determined | Ko143 | ~0.02 µM |
| OATP1B1 Inhibition | HEK-OATP1B1 Cells | IC50 | To be determined | Cyclosporin A | ~0.1 µM |
| OATP1B3 Inhibition | HEK-OATP1B3 Cells | IC50 | To be determined | Cyclosporin A | ~0.3 µM |
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate key workflows and pathways relevant to DDI assessment.
Caption: Workflow for assessing drug-drug interaction potential.
Caption: Simplified signaling pathways for CYP induction.
References
- 1. Metabolic Activation of this compound by CYP3A4 and Its Potential as an Inhibitor or Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of this compound by CYP3A4 and its potential as an inhibitor or inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Mesylate | C18H23ClN5O7PS | CID 9604653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Pradefovir
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Pradefovir.
Troubleshooting Guides
Stage 1: Stereoselective Synthesis of (S)-1-(3-chlorophenyl)-1,3-propanediol
The synthesis of the chiral diol intermediate is a critical step that dictates the stereochemical purity of the final product. A common route involves the stereoselective reduction of a corresponding ketone precursor.
Question: We are observing low diastereomeric excess (d.e.) in the stereoselective reduction of 3-chloro-β-hydroxypropiophenone. What are the potential causes and solutions?
Answer:
Low diastereomeric excess in this reduction is a common challenge. Several factors can influence the stereochemical outcome.
-
Potential Causes:
-
Suboptimal Chiral Catalyst/Reagent: The choice and purity of the chiral reducing agent, such as (–)-DIP-Chloride, are paramount. Impurities in the catalyst can significantly reduce enantioselectivity.
-
Incorrect Reaction Temperature: The reduction is typically temperature-sensitive. Deviations from the optimal temperature can lead to a decrease in stereoselectivity.
-
Moisture Contamination: The presence of water can react with the reducing agent, leading to non-selective reduction and lower d.e.
-
Slow Addition of Reagents: A slow and controlled addition of the reducing agent to the ketone is often necessary to maintain stereocontrol.
-
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure the chiral reducing agent is of high purity and handled under anhydrous conditions.
-
Optimize Temperature: Experiment with a range of temperatures (e.g., -20°C to 0°C) to find the optimal condition for stereoselectivity.
-
Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Addition Rate: Use a syringe pump for the slow and controlled addition of the reducing agent.
-
| Parameter | Standard Condition | Troubleshooting Range |
| Reaction Temperature | -20°C | -30°C to 0°C |
| Reagent Addition Time | 1-2 hours | 2-4 hours |
| Solvent | Anhydrous THF | Anhydrous Toluene |
Question: How can we purify the chiral diol to improve its diastereomeric purity on a large scale?
Answer:
For large-scale purification, classical resolution via diastereomeric derivatives is often more practical than chiral chromatography. One documented method involves the formation of diastereomeric menthone adducts.[1]
-
Protocol Outline:
-
React the racemic or low d.e. diol with a chiral resolving agent like l-menthone in the presence of an acid catalyst to form diastereomeric ketals.
-
Separate the diastereomers by fractional crystallization. The different physical properties of the diastereomers allow for their separation.
-
Hydrolyze the desired diastereomer to regenerate the enantiomerically pure diol.
-
Stage 2: Cyclization of Adefovir (PMEA) with the Chiral Diol
This step involves the formation of the cyclic phosphonate ester, which creates a new stereocenter at the phosphorus atom. Controlling the formation of the desired cis-diastereomer is a key challenge.
Question: The cyclization reaction is giving a low yield and a significant amount of the undesired trans-diastereomer. How can we improve the yield and diastereoselectivity?
Answer:
Optimizing the cyclization conditions is crucial for maximizing the yield of the desired cis-isomer.
-
Potential Causes of Low Yield and Selectivity:
-
Inefficient Activation of Adefovir: Incomplete conversion of adefovir to its reactive phosphonyl dichloridate intermediate will result in a low yield.
-
Side Reactions: The phosphonyl dichloridate is highly reactive and can undergo hydrolysis or react with other nucleophiles present in the reaction mixture.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the diastereoselectivity of the cyclization.
-
Purification Losses: The separation of the cis- and trans-isomers can be challenging, leading to yield loss during purification.
-
-
Troubleshooting and Optimization Strategies:
-
Improved Adefovir Activation: A published procedure recommends activating adefovir with oxalyl chloride and N,N-diethylformamide to generate a formamidine-protected phosphonyl dichloridate. This intermediate has been found to improve the overall yield and diastereomeric ratio.[2]
-
Use of a Lewis Acid: A patent suggests that the use of a Lewis acid during the coupling of the chiral diol with the activated phosphonic acid can increase the diastereoselectivity in favor of the cis-isomer.[2]
-
Low-Temperature Reaction: The condensation reaction is typically carried out at low temperatures (e.g., -78°C to -40°C) to minimize side reactions and improve selectivity.[2]
-
Diastereomer Separation by Crystallization: The desired cis-isomer can be selectively crystallized as its mesylate salt, which allows for efficient purification and separation from the trans-isomer in high diastereomeric excess.
-
| Parameter | Recommended Condition |
| Activating Agent | Oxalyl chloride and N,N-diethylformamide |
| Coupling Agent | Lewis Acid (e.g., TiCl4, BF3·OEt2) |
| Temperature | -78°C to -40°C |
| Purification | Crystallization of the mesylate salt |
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of this compound, and what are their key quality attributes?
A1: The two critical starting materials are adefovir (PMEA) and (S)-1-(3-chlorophenyl)-1,3-propanediol.
-
Adefovir (PMEA): Must be of high purity, with low levels of related substances.
-
(S)-1-(3-chlorophenyl)-1,3-propanediol: The stereochemical purity of this intermediate is crucial as it directly impacts the stereochemistry of the final product. A high enantiomeric excess (e.e. > 99%) is required.
Q2: What are the potential process-related impurities in the final this compound API?
A2: Potential impurities can arise from various stages of the synthesis:
-
Trans-diastereomer: The undesired stereoisomer formed during the cyclization reaction.
-
Unreacted starting materials: Residual adefovir or the chiral diol.
-
Byproducts from the activation step: Impurities formed during the conversion of adefovir to the phosphonyl dichloridate.
-
Degradation products: this compound may be susceptible to hydrolysis under certain conditions.
Q3: What analytical techniques are recommended for monitoring the progress of the reactions and ensuring the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is essential for determining the diastereomeric purity of this compound. A reverse-phase HPLC method can be used to quantify process-related impurities and unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P): Useful for structural elucidation of intermediates and the final product, and for confirming the stereochemical assignment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Q4: Are there any specific safety precautions to be taken during the large-scale synthesis of this compound?
A4: Yes, standard safety protocols for handling hazardous chemicals should be strictly followed.
-
Phosphorus Compounds: The activated phosphonyl dichloridate is highly reactive and moisture-sensitive. It should be handled in a well-ventilated fume hood under an inert atmosphere.
-
Solvents: Many of the solvents used (e.g., THF, dichloromethane) are flammable and/or volatile. Appropriate fire safety measures should be in place.
-
Reagents: Oxalyl chloride is corrosive and toxic. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Experimental Protocols
Note: The following protocols are illustrative and may require optimization for large-scale production.
Protocol 1: Stereoselective Reduction of 3-chloro-3'-hydroxyacetophenone
-
To a stirred solution of (–)-B-chlorodiisopinocampheylborane ((–)-DIP-Chloride) in anhydrous tetrahydrofuran (THF) at -20°C under a nitrogen atmosphere, add a solution of 3-chloro-3'-hydroxyacetophenone in anhydrous THF dropwise over 2 hours, maintaining the temperature below -15°C.
-
Stir the reaction mixture at -20°C for 4-6 hours.
-
Quench the reaction by the slow addition of methanol at -20°C.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or proceed with diastereomeric resolution if required.
Protocol 2: Cyclization of Adefovir with (S)-1-(3-chlorophenyl)-1,3-propanediol
-
To a suspension of adefovir (PMEA) in anhydrous dichloromethane, add N,N-diethylformamide followed by the dropwise addition of oxalyl chloride at 0°C.
-
Stir the mixture at room temperature for 2-3 hours to form the protected phosphonyl dichloridate.
-
In a separate flask, dissolve (S)-1-(3-chlorophenyl)-1,3-propanediol in anhydrous THF and cool to -78°C.
-
Add a Lewis acid (e.g., titanium tetrachloride) dropwise to the diol solution.
-
Slowly add the solution of the activated adefovir to the diol-Lewis acid complex at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in isopropanol and add methanesulfonic acid to precipitate this compound mesylate.
-
Recrystallize the mesylate salt from a suitable solvent system (e.g., acetonitrile/water) to obtain the pure cis-isomer.
Visualizations
Synthetic Pathway of this compound
Caption: Overall synthetic pathway for this compound.
Troubleshooting Workflow for the Cyclization Step
Caption: Troubleshooting workflow for this compound cyclization.
References
Validation & Comparative
Comparative Efficacy of Pradefovir and Adefovir Dipivoxil in the Treatment of Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, safety, and pharmacokinetic profiles of Pradefovir and adefovir dipivoxil for the treatment of chronic hepatitis B (CHB). The information is supported by preclinical and clinical experimental data to aid in research and development decisions.
Executive Summary
This compound is a novel, liver-targeted prodrug of adefovir, designed to improve upon the therapeutic profile of adefovir dipivoxil. Adefovir dipivoxil, an established treatment for CHB, is limited by dose-dependent nephrotoxicity.[1][2] this compound's design facilitates targeted delivery of the active metabolite, adefovir, to the liver, thereby increasing its concentration at the site of hepatitis B virus (HBV) replication while minimizing systemic exposure and potential renal side effects.[2][3][4] Clinical data suggests that this compound offers comparable or superior antiviral efficacy to existing therapies with an improved safety profile, particularly concerning renal function.
Mechanism of Action
Both this compound and adefovir dipivoxil are prodrugs of adefovir. Once administered, they are converted into the active antiviral agent, adefovir. Adefovir is then phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate. This active metabolite inhibits HBV DNA polymerase, a critical enzyme in the viral replication process, through two main actions:
-
Competitive Inhibition: Adefovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the active site of the HBV DNA polymerase.
-
Chain Termination: After incorporation into the growing viral DNA strand, adefovir diphosphate causes premature chain termination, halting viral DNA synthesis.
The key difference in their mechanism lies in the initial activation step. Adefovir dipivoxil is hydrolyzed systemically to adefovir. In contrast, this compound is specifically designed to be metabolized to adefovir primarily in the liver by the cytochrome P450 enzyme CYP3A4. This liver-targeting mechanism is the basis for this compound's improved safety profile.
Data Presentation
In Vitro Antiviral Activity & Cytotoxicity
| Compound | Target | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) | Cell Line |
| Adefovir | HBV DNA Synthesis | 0.2 - 2.5 | Not Available | Not Available | HBV transfected human hepatoma cell lines |
| Adefovir | DHBV Virion Release | 0.01 | Not Available | Not Available | Primary duck hepatocytes |
| This compound | HBV | Data Not Available | Data Not Available | Data Not Available | Not Available |
Note: Specific IC50 and CC50 values for this compound from publicly available literature are limited. The therapeutic advantage of this compound is primarily demonstrated through its liver-targeting properties in vivo.
Pharmacokinetic Parameters
| Parameter | This compound (PMEA metabolite) | Adefovir Dipivoxil (Adefovir) |
| Bioavailability | F = 42% (in rats, mesylate salt) | ~59% |
| Cmax | Dose-dependent; 18.10 ± 4.96 to 312.33 ± 114.19 ng/mL (for 10-120 mg doses) | 18.4 ± 6.26 ng/mL (10 mg dose) |
| AUC | Dose-dependent; 72.65 ± 28.25 to 1095.48 ± 248.47 ng·h/mL (for 10-120 mg doses) | 220 ± 70.0 ng·h/mL (10 mg dose) |
| Metabolism | Primarily hepatic (CYP3A4) to adefovir. | Rapidly converted to adefovir by cellular esterases. |
| Key Advantage | Liver-targeted delivery, achieving a 12-fold higher liver-to-kidney ratio of adefovir and its metabolites compared to adefovir dipivoxil in rats. | Systemic distribution. |
Clinical Efficacy
| Study | Drug/Dosage | Duration | Patient Population | Mean HBV DNA Reduction (log10 IU/mL or copies/mL) |
| Phase 2 (NCT00230503) | This compound 30 mg | 24 weeks | CHB | 5.40 log10 IU/mL |
| This compound 45 mg | 24 weeks | CHB | 5.34 log10 IU/mL | |
| This compound 60 mg | 24 weeks | CHB | 5.33 log10 IU/mL | |
| This compound 75 mg | 24 weeks | CHB | 5.40 log10 IU/mL | |
| Study 437 | Adefovir Dipivoxil 10 mg | 48 weeks | HBeAg-positive CHB | 3.52 log10 copies/mL (median) |
| Study 438 | Adefovir Dipivoxil 10 mg | 48 weeks | HBeAg-negative CHB | 3.91 log10 copies/mL (median) |
Experimental Protocols
In Vitro HBV DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of adefovir diphosphate against HBV DNA polymerase.
Methodology:
-
Reaction Setup: Reaction mixtures are prepared containing a reaction buffer, a DNA template-primer (e.g., poly(dA)-oligo(dT)), and fixed concentrations of dCTP, dGTP, and dTTP.
-
Inhibitor and Substrate Addition: Varying concentrations of adefovir diphosphate are added to the reaction tubes. To initiate the reaction, a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at different concentrations is added.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Reaction Termination and Analysis: The reaction is stopped, and the amount of incorporated radiolabeled nucleotide is quantified to determine the rate of DNA synthesis at different inhibitor and substrate concentrations, allowing for the calculation of the Ki value.
Preclinical Liver/Kidney Ratio Determination in Rats
Objective: To compare the liver-targeting efficiency of this compound versus adefovir dipivoxil.
Methodology:
-
Dosing: Radiolabeled this compound or adefovir dipivoxil is administered orally to rats.
-
Tissue Collection: At various time points post-administration, animals are euthanized, and liver and kidney tissues are collected.
-
Analysis: The concentration of adefovir and its metabolites in the liver and kidney tissues is quantified using techniques such as liquid scintillation counting and high-performance liquid chromatography (HPLC).
-
Ratio Calculation: The liver-to-kidney concentration ratio is calculated to determine the relative tissue distribution and liver-targeting efficiency.
Phase 3 Clinical Trial for this compound (NCT04543565)
Objective: To evaluate the long-term efficacy and safety of this compound compared to tenofovir disoproxil fumarate (TDF) in patients with CHB.
Study Design: A randomized, double-blind, parallel-group, multicenter study.
-
Participants: Eligible HBeAg-positive or HBeAg-negative CHB patients, treatment-naïve or experienced.
-
Randomization: Patients are randomized in a 2:1 ratio to receive either this compound or TDF.
-
Treatment Duration: A 96-week double-blind treatment period followed by a 48-week open-label extension where all patients receive this compound.
-
Primary Endpoints: Evaluation of safety and efficacy, including changes in serum HBV DNA levels.
-
Key Inclusion Criteria: Ages 18-65, HBsAg or HBV DNA positive for over 6 months, HBV DNA ≥20,000 IU/mL for HBeAg-positive or ≥2,000 IU/mL for HBeAg-negative, and elevated ALT levels.
Phase 3 Clinical Trial for Adefovir Dipivoxil (Study 437)
Objective: To evaluate the efficacy and safety of adefovir dipivoxil in HBeAg-positive CHB patients.
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 515 HBeAg-positive patients with chronic hepatitis B.
-
Randomization: Patients were assigned to receive 10 mg of adefovir dipivoxil, 30 mg of adefovir dipivoxil, or placebo daily for 48 weeks.
-
Primary Endpoint: Histologic improvement in the liver at week 48.
-
Secondary Endpoints: Reduction in serum HBV DNA, normalization of ALT levels, and HBeAg seroconversion.
Conclusion
This compound represents a significant advancement in the development of adefovir-based therapies for chronic hepatitis B. Its liver-targeting mechanism offers the potential for improved safety, particularly a reduction in the risk of nephrotoxicity that limits the optimal dosing of adefovir dipivoxil. Clinical trial data indicates that this compound has potent antiviral activity, comparable to that of standard-of-care treatments, while exhibiting a favorable safety profile. For researchers and drug development professionals, this compound serves as a successful example of a targeted prodrug strategy to enhance the therapeutic index of a proven antiviral agent.
References
- 1. This compound: a prodrug that targets adefovir to the liver for the treatment of hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. dengyuemed.com [dengyuemed.com]
Pradefovir vs. Other Nucleoside/Nucleotide Analogs: A Head-to-Head Clinical Trial Comparison for Hepatitis B Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results of Pradefovir, a novel liver-targeted prodrug of adefovir, against other widely used nucleoside/nucleotide analogs (NAs) for the treatment of chronic Hepatitis B (CHB). The data presented is based on published head-to-head clinical trial results, offering a detailed overview of efficacy and safety profiles to inform research and development in the field.
Executive Summary
Head-to-Head Clinical Trial Data: this compound vs. Tenofovir Disoproxil Fumarate (TDF)
A significant phase 2, multicenter, double-blind, randomized, noninferiority trial provides the primary head-to-head comparison between this compound and TDF.[1][2] This study evaluated the efficacy and safety of various doses of this compound (30, 45, 60, or 75 mg) versus TDF (300 mg) in both treatment-naive and experienced CHB patients over 24 weeks.[1][2]
Efficacy Results
The primary efficacy endpoint was the reduction in serum HBV DNA levels from baseline at week 24.[2] All doses of this compound demonstrated significant reductions in HBV DNA, comparable to that of TDF.
Table 1: HBV DNA Reduction at Week 24
| Treatment Group | Mean Reduction in HBV DNA (log10 IU/mL) |
| This compound 30 mg | 5.40 |
| This compound 45 mg | 5.34 |
| This compound 60 mg | 5.33 |
| This compound 75 mg | 5.40 |
| TDF 300 mg | 5.12 |
Secondary endpoints included the proportion of patients achieving undetectable HBV DNA levels, ALT normalization, and HBeAg loss or seroconversion.
Table 2: Secondary Efficacy Endpoints at Week 24
| Outcome | This compound 30 mg | This compound 45 mg | This compound 60 mg | This compound 75 mg | TDF 300 mg |
| HBeAg Loss (%) | 3% | 12% | 6% | 9% | 3% |
| HBeAg Seroconversion (%) | 0% | 10% | 0% | 4% | 3% |
| ALT Normalization (%) | 83% | 68% | 65% | 51% | 69% |
Safety Profile
The safety profiles of all this compound doses were comparable to TDF, with most adverse events being mild (grade 1). Notably, the TDF group showed a more significant increase in serum creatinine compared to the 30 mg and 45 mg this compound groups, suggesting a potentially more favorable renal safety profile for this compound. Serum phosphate levels were comparable across all groups.
Indirect Comparison: this compound (via Adefovir) vs. Entecavir
While direct head-to-head trials between this compound and Entecavir are not available, several meta-analyses have compared Entecavir with Adefovir, the active metabolite of this compound. These studies consistently show that Entecavir is superior to Adefovir in terms of virological response.
A meta-analysis of 13 randomized controlled trials involving 1,230 patients demonstrated that the serum HBV DNA clearance rate was significantly higher in patients treated with Entecavir compared to those treated with Adefovir at both 24 and 48 weeks.
Table 3: HBV DNA Clearance Rates (Entecavir vs. Adefovir)
| Timepoint | Entecavir | Adefovir | Relative Risk (95% CI) |
| 24 Weeks | 59.6% | 31.8% | 1.82 (1.49-2.23) |
| 48 Weeks | 78.3% | 50.4% | 1.61 (1.32-1.96) |
Entecavir also demonstrated higher rates of HBeAg clearance, HBeAg seroconversion, and ALT normalization at 48 weeks compared to Adefovir. A separate study in patients with hepatic decompensation also showed superior virologic efficacy of Entecavir over Adefovir.
It is important to note that this compound is a prodrug designed for enhanced liver targeting, which may lead to different efficacy and safety outcomes compared to Adefovir Dipivoxil used in these comparative studies.
Experimental Protocols
This compound vs. TDF Phase 2 Trial (NCT00230503)
-
Study Design: A randomized, double-blind, noninferiority trial conducted across 23 centers in China.
-
Participants: 240 treatment-naive or experienced (not on treatment for >6 months) patients with chronic hepatitis B, aged 18-65 years. Approximately 80% were HBeAg-positive, and 10% had liver cirrhosis.
-
Inclusion Criteria: Compensated chronic HBV infection, HBV DNA viral load greater than 500,000 copies/mL, and ALT between 1.2 and 10 times the upper limit of normal. No prior treatment with adefovir dipivoxil and no interferon or lamivudine treatment for three months prior to enrollment.
-
Exclusion Criteria: Positive HIV, HCV, and/or HDV serology, history of renal tubular necrosis, serum creatinine greater than 2.0 mg/dl, history of organ transplant, or use of immunosuppressive drugs.
-
Intervention: Patients were randomized (1:1:1:1:1) to receive this compound (30, 45, 60, or 75 mg) or TDF (300 mg) once daily for 24 weeks.
-
Primary Endpoint: Reduction in serum HBV DNA level from baseline to after 24 weeks of treatment.
-
Secondary Endpoints: Proportions of participants with undetectable HBV DNA (<29 IU/mL), with ALT normalization, and with HBeAg loss or seroconversion at week 24.
This compound vs. TDF Phase 3 Trial (NCT04543565)
-
Study Design: A randomized, double-blind, positive drug parallel control, multicenter, phase 3 study.
-
Participants: Eligible HBeAg-positive or HBeAg-negative chronic hepatitis B patients. The proportion of subjects with the compensatory stage of cirrhosis is no more than 20 percent.
-
Intervention: Patients are randomly assigned in a 2:1 ratio to receive either this compound mesylate tablets or tenofovir disoproxil fumarate tablets. Treatment duration is 96 weeks of randomized treatment followed by 48 weeks of open-label this compound.
-
Primary Endpoint: To evaluate the safety and efficacy of this compound treatment in chronic hepatitis B patients. An interim analysis will be conducted when all subjects have completed the first 48-week treatment.
Signaling Pathways and Mechanism of Action
HBV Replication Cycle
The replication of the Hepatitis B virus is a complex process that primarily occurs in hepatocytes. The virus enters the liver cell, and its partially double-stranded DNA genome is converted into a stable covalently closed circular DNA (cccDNA) in the nucleus. This cccDNA serves as a template for the transcription of viral RNAs, which are then translated into viral proteins. The pregenomic RNA is reverse transcribed back into DNA within newly formed viral capsids, which are then enveloped and released as new virions.
Caption: Hepatitis B Virus (HBV) Replication Cycle within a Hepatocyte.
Mechanism of Action of Nucleoside/Nucleotide Analogs (NAs)
Nucleoside/nucleotide analogs, including this compound's active metabolite adefovir, tenofovir, and entecavir, are potent inhibitors of the HBV DNA polymerase. They act as chain terminators during the reverse transcription of pregenomic RNA into HBV DNA. After being phosphorylated to their active triphosphate forms within the hepatocyte, these analogs are incorporated into the growing viral DNA chain. Their structure lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to premature termination of DNA synthesis and thus inhibiting viral replication.
Caption: General Mechanism of Action of Nucleoside/Nucleotide Analogs.
Clinical Trial Workflow
The typical workflow for a head-to-head clinical trial comparing two NAs for CHB involves several key stages, from patient screening and randomization to long-term follow-up.
References
- 1. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Pradefovir: A Comparative Meta-Analysis of Clinical Trial Data for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pradefovir, a liver-targeted prodrug of adefovir, with other leading oral antiviral treatments for chronic hepatitis B (CHB). Drawing on available clinical trial data, this analysis presents a quantitative comparison of efficacy and safety, details experimental protocols, and visualizes key pathways and processes to support research and development efforts in hepatology.
Executive Summary
This compound was developed to improve upon the therapeutic profile of adefovir, a potent nucleotide analogue, by selectively delivering the active metabolite to the liver.[1][2][3][4] This targeted approach is designed to increase antiviral efficacy at the site of infection while minimizing systemic exposure and associated toxicities, particularly nephrotoxicity, which is a known concern with adefovir dipivoxil.[1] Clinical trial data, primarily from a large Phase 2 study, demonstrates that this compound has comparable efficacy to the first-line therapy Tenofovir Disoproxil Fumarate (TDF) in suppressing hepatitis B virus (HBV) DNA. This guide will compare this compound's performance against TDF and another first-line agent, Entecavir (ETV), based on key clinical endpoints.
Mechanism of Action
This compound is an orally administered prodrug that remains largely inert in plasma and other tissues. Upon reaching the liver, it is metabolized by the cytochrome P450 enzyme CYP3A4 into adefovir. Cellular kinases then phosphorylate adefovir into its active diphosphate form, adefovir diphosphate. This active metabolite acts as a competitive inhibitor of HBV DNA polymerase, a viral reverse transcriptase, and is incorporated into the viral DNA, causing chain termination and halting viral replication. This liver-specific activation leads to a significantly higher concentration of the active drug in hepatocytes compared to the kidneys, aiming for a more favorable safety profile.
References
- 1. Efficacy and safety of long term entecavir in chronic hepatitis B treatment naïve patients in clinical practice | Annals of Hepatology [elsevier.es]
- 2. Entecavir, Hepatitis B Drug Phase III Study Results in HBsAg+ [natap.org]
- 3. Safety and efficacy of entecavir for the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Safety Analysis: Pradefovir and Tenofovir Alafenamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics for chronic hepatitis B (CHB), the development of nucleotide analogues has been pivotal. This guide provides a detailed comparative analysis of the safety profiles of two such agents: Pradefovir, a liver-targeted prodrug of adefovir, and tenofovir alafenamide (TAF), a novel prodrug of tenofovir. This comparison is based on available preclinical and clinical trial data, with a focus on renal and bone safety, areas of historical concern with this class of drugs.
Executive Summary
Both this compound and tenofovir alafenamide are designed as prodrugs to optimize the delivery of the active antiviral agent to the target hepatocytes while minimizing systemic exposure, thereby aiming for an improved safety profile over their predecessors, adefovir dipivoxil and tenofovir disoproxil fumarate (TDF), respectively. Clinical data suggest that both compounds have achieved this goal, demonstrating favorable renal and bone safety profiles in clinical trials. TAF has been extensively studied and has shown superior renal and bone safety compared to TDF. This compound, in its Phase 2 clinical trials, has also demonstrated a good safety profile, with a potentially advantageous renal profile compared to TDF, attributed to its liver-targeting mechanism. A direct head-to-head clinical comparison of this compound and TAF is not yet available; therefore, this guide synthesizes the available data to provide a comparative overview.
Mechanism of Action and Metabolic Activation
The improved safety profiles of this compound and TAF are rooted in their distinct mechanisms of activation and distribution.
This compound is a liver-targeted prodrug of adefovir (PMEA). It is designed to be selectively activated by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly expressed in the liver[1][2]. This targeted activation leads to a high concentration of the active metabolite, adefovir diphosphate, in hepatocytes and significantly lower systemic levels of adefovir compared to its predecessor, adefovir dipivoxil[2][3][4]. This mechanism is intended to reduce the risk of nephrotoxicity associated with systemic adefovir exposure.
Tenofovir Alafenamide (TAF) is a phosphonamidate prodrug of tenofovir. TAF is more stable in plasma than TDF, allowing it to efficiently enter target cells, such as hepatocytes and lymphocytes. Intracellularly, TAF is primarily hydrolyzed by cathepsin A to tenofovir, which is then phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP). This intracellular conversion results in 90% lower plasma concentrations of tenofovir compared to TDF, leading to reduced exposure of non-target organs like the kidneys and bones.
Comparative Safety Data
The following tables summarize the key renal and bone safety data from clinical trials of this compound and TAF. It is important to note that the data for this compound is from a Phase 2 trial comparing it to TDF, while the TAF data is from larger Phase 3 trials, also with TDF as the comparator.
Renal Safety Profile
| Parameter | This compound (30mg and 45mg) | Tenofovir Alafenamide (25mg) | Tenofovir Disoproxil Fumarate (300mg) |
| Change in Serum Creatinine | Less significant increase compared to TDF | Minimal change | More significant increase compared to this compound 30mg and 45mg |
| Serum Phosphate Levels | Comparable among all groups | Minimal change | - |
| eGFR (Cockcroft-Gault) | - | Median decline of <2.5 mL/min at 5 years | Declines observed, which improved after switching to TAF |
| Renal Adverse Events | No nephrotoxicity reported in a 28-day study | Fewer discontinuations due to renal adverse events vs. TDF | Higher incidence of renal adverse events vs. TAF |
Bone Safety Profile
| Parameter | This compound | Tenofovir Alafenamide (25mg) | Tenofovir Disoproxil Fumarate (300mg) |
| Mean % Change in Hip BMD (96 weeks) | Data not available | -0.33% | -2.51% |
| Mean % Change in Spine BMD (96 weeks) | Data not available | Minimal decline | Greater declines compared to TAF |
| Fracture Incidence | Data not available | Low and similar to TDF | Low and similar to TAF |
Experimental Protocols
The safety data presented above were generated using standardized clinical trial methodologies. Below are descriptions of the key experimental protocols employed for assessing renal and bone safety.
Renal Function Assessment
A hypothetical workflow for assessing renal safety in a clinical trial is depicted below.
-
Serum Creatinine and Estimated Glomerular Filtration Rate (eGFR): Serum creatinine levels are measured using standardized assays with calibration traceable to international standard reference materials. The eGFR is then calculated using validated equations such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, which accounts for serum creatinine, age, and sex. This provides an estimate of the kidney's filtering capacity.
-
Urinary Biomarkers: Urine samples are collected to measure levels of proteins such as albumin and other biomarkers of tubular function. These can include beta-2-microglobulin and retinol-binding protein. These markers can indicate early signs of kidney damage. Assays for these biomarkers are typically performed using sensitive techniques like enzyme-linked immunosorbent assays (ELISA) or multiplex assays.
Bone Mineral Density (BMD) Assessment
-
Dual-Energy X-ray Absorptiometry (DXA): BMD is assessed using DXA scans of the hip and lumbar spine. DXA is a non-invasive imaging technique that measures bone mineral content. Standardized procedures for patient positioning, scan acquisition, and analysis are followed to ensure accuracy and reproducibility. Changes in BMD from baseline are monitored over the course of the study to evaluate the impact of the drug on bone health.
Mitochondrial Toxicity Assessment
-
In Vitro Assays: The potential for mitochondrial toxicity of nucleoside analogues is often assessed in vitro using cell culture models. These studies typically involve exposing relevant cell lines (e.g., hepatocytes, renal proximal tubule cells) to the drug and then measuring various parameters of mitochondrial function.
-
Mitochondrial DNA (mtDNA) Quantification: A key endpoint is the quantification of mtDNA content, often performed using real-time polymerase chain reaction (qPCR). A significant decrease in mtDNA content can indicate inhibition of mitochondrial DNA polymerase γ, a known mechanism of toxicity for some nucleoside analogues.
-
Other Mitochondrial Function Tests: Other assays may include measuring cellular lactate production (an indicator of impaired oxidative phosphorylation), oxygen consumption rates, and the expression of mitochondrial proteins.
Conclusion
Both this compound and tenofovir alafenamide represent significant advancements in the development of safer nucleotide analogue therapies for chronic hepatitis B. Their respective prodrug strategies effectively reduce systemic exposure to the active antiviral agents, thereby mitigating the risks of renal and bone toxicity observed with earlier-generation drugs.
-
Tenofovir Alafenamide (TAF) has a well-established safety profile from extensive Phase 3 clinical trials and real-world use, demonstrating superior renal and bone safety compared to TDF.
-
This compound , with its innovative liver-targeting mechanism, has shown a promising safety profile in Phase 2 trials, with a notable lack of nephrotoxicity signals.
References
- 1. Creatinine with Estimated Glomerular Filtration Rate (eGFR), Serum - Mayo Clinic Laboratories | Renal Diagnostics Catalog [renal.testcatalog.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, efficacy, and pharmacokinetics of this compound for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pradefovir Cross-Resistance with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of Pradefovir with other key antiviral agents used in the treatment of chronic Hepatitis B Virus (HBV) infection. The data presented is based on available in vitro studies and clinical observations, offering insights into the efficacy of this compound against various drug-resistant HBV variants.
Introduction to this compound
This compound is a novel, liver-targeted prodrug of adefovir, a potent nucleotide analog reverse transcriptase inhibitor.[1][2][3][4][5] It is designed to deliver the active antiviral agent, adefovir monophosphate (PMEA), directly to the liver, the primary site of HBV replication. This targeted delivery is achieved through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in hepatocytes. This mechanism aims to increase the intracellular concentration of the active drug in the liver while minimizing systemic exposure and potential side effects. Given that this compound's active moiety is adefovir, its cross-resistance profile is intrinsically linked to that of adefovir.
Cross-Resistance Profile of this compound (inferred from Adefovir data)
The following table summarizes the in vitro susceptibility of HBV variants with known resistance-associated mutations to various antiviral agents. The data is primarily based on studies of adefovir-resistant mutants, which serves as a surrogate for this compound's expected activity. The values are presented as fold-change in IC50 (the concentration of drug required to inhibit 50% of viral replication) compared to wild-type (WT) virus.
| HBV Polymerase Mutation | Adefovir (this compound) | Lamivudine | Entecavir | Tenofovir |
| Wild-Type (WT) | 1.0 | 1.0 | 1.0 | 1.0 |
| Lamivudine-Resistant | ||||
| rtM204V/I | ~1.0 | >1000 | >10 | ~1.0 |
| rtL180M + rtM204V | ~1.0 | >1000 | >100 | ~1.0 |
| Adefovir-Resistant | ||||
| rtN236T | 7.0 | 1.0 | 1.0 | 1.0 |
| rtA181V | 4.3 | >100 | 1.5 | 3.2 |
| rtA181T | 2.5 - 3.0 | >100 | 1.0 | 1.0 |
| Entecavir-Resistant | ||||
| rtL180M + rtM204V + rtT184G/S/I/L or rtS202G/I/C | - | >1000 | >1000 | ~1.0 |
Data synthesized from multiple sources. Fold-change values are approximations and can vary depending on the specific assay and cell system used.
Experimental Protocols
The following section details a representative experimental protocol for assessing the cross-resistance of this compound against various HBV mutants in vitro.
Generation of HBV Mutants
Site-directed mutagenesis is employed to introduce specific resistance-associated mutations into an HBV replicon plasmid.
-
Plasmid Backbone: A plasmid containing a greater-than-unit-length HBV genome (e.g., pCMV-HBV) is used as the template.
-
Mutagenesis: Overlap extension PCR or a commercial site-directed mutagenesis kit is used to introduce desired mutations (e.g., rtM204V, rtN236T, rtA181V) into the HBV polymerase gene.
-
Sequencing: The entire polymerase gene of the resulting plasmids is sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.
Cell Culture and Transfection
-
Cell Line: Human hepatoma cell lines that support HBV replication, such as HepG2 or Huh7, are used.
-
Transfection: The wild-type and mutant HBV replicon plasmids are transfected into the hepatoma cells using a suitable transfection reagent (e.g., Lipofectamine 3000).
Antiviral Susceptibility Assay
-
Drug Treatment: Two days post-transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or other antiviral agents (adefovir, lamivudine, entecavir, tenofovir). A no-drug control is also included.
-
Incubation: The cells are incubated for an additional 4-5 days to allow for viral replication and the antiviral effect to manifest.
Analysis of HBV Replication
-
DNA Extraction: Intracellular HBV DNA is extracted from the cells. This involves lysing the cells and treating the lysate with proteases to remove proteins, followed by DNA purification.
-
Southern Blot Analysis: The extracted DNA is subjected to agarose gel electrophoresis to separate the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded). The DNA is then transferred to a nylon membrane and hybridized with a radiolabeled HBV-specific DNA probe. The amount of HBV replicative intermediates is quantified using a phosphorimager.
-
IC50 Determination: The intensity of the HBV DNA bands at different drug concentrations is measured. The IC50 value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a dose-response curve. The fold-resistance is then calculated by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
Visualizations
The following diagrams illustrate key processes and relationships described in this guide.
Caption: this compound's metabolic activation pathway in the liver.
Caption: Workflow for in vitro cross-resistance analysis.
Caption: Key cross-resistance relationships between HBV antivirals.
References
- 1. Southern Blot Detection of HBV Replication Intermediates [bio-protocol.org]
- 2. Molecular diagnosis and treatment of drug-resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ice-hbv.org [ice-hbv.org]
- 5. ice-hbv.org [ice-hbv.org]
Validation of Biomarkers for Predicting Pradefovir Treatment Response in Chronic Hepatitis B
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to predict and monitor the treatment response of Pradefovir in patients with chronic hepatitis B (CHB). The performance of this compound is evaluated against other leading antiviral agents, supported by experimental data from clinical trials. Detailed methodologies for key biomarker assays are also presented to facilitate the replication and validation of these findings.
Introduction to this compound
This compound is a novel, liver-targeted prodrug of adefovir, a potent nucleotide analog reverse transcriptase inhibitor.[1][2][3] Developed to treat chronic hepatitis B virus (HBV) infection, its mechanism of action involves the inhibition of HBV DNA polymerase, thereby suppressing viral replication.[4][5] this compound is designed to deliver the active drug more efficiently to hepatocytes, the primary site of HBV replication, thus aiming for enhanced efficacy and an improved safety profile, particularly concerning renal toxicity associated with older nucleotide analogs.
Key Biomarkers for Monitoring Treatment Response
The efficacy of antiviral therapy in CHB is primarily assessed by monitoring the decline in viral load and markers of liver inflammation. The following biomarkers are central to evaluating the treatment response to this compound and its alternatives.
Serum HBV DNA Levels
Rationale: The most direct measure of viral replication, a significant reduction in serum HBV DNA is a primary endpoint in CHB clinical trials. Undetectable HBV DNA is the goal of antiviral therapy.
Clinical Significance: A rapid and sustained decline in HBV DNA levels is indicative of a favorable treatment response. The rate and magnitude of this decline can predict long-term outcomes.
Hepatitis B e-Antigen (HBeAg) Status
Rationale: HBeAg is a marker of active viral replication and high infectivity. Loss of HBeAg and the development of antibodies to HBeAg (seroconversion) are crucial milestones in the treatment of HBeAg-positive CHB.
Clinical Significance: HBeAg seroconversion is associated with a more favorable long-term prognosis, including a reduced risk of progression to cirrhosis and hepatocellular carcinoma.
Serum Alanine Aminotransferase (ALT) Levels
Rationale: ALT is an enzyme primarily found in the liver that is released into the bloodstream upon hepatocellular injury. Elevated ALT levels are a hallmark of liver inflammation in CHB.
Clinical Significance: Normalization of ALT levels is a key indicator of reduced liver inflammation and a positive response to antiviral therapy.
Comparative Efficacy of this compound
Clinical trials have demonstrated the efficacy of this compound in suppressing HBV replication and reducing liver inflammation, with a performance comparable to the standard-of-care treatment, Tenofovir Disoproxil Fumarate (TDF).
Data from Phase 2 Clinical Trial (Week 24 Results)
A multicenter, double-blind, randomized, noninferiority, phase 2 trial compared various doses of this compound with TDF (300 mg) in patients with CHB. The key findings at week 24 are summarized below.
| Biomarker | This compound (30 mg) | This compound (45 mg) | This compound (60 mg) | This compound (75 mg) | Tenofovir Disoproxil Fumarate (TDF) (300 mg) |
| Mean Reduction in HBV DNA (log10 IU/mL) | 5.40 | 5.34 | 5.33 | 5.40 | 5.12 |
| Proportion with HBV DNA <29 IU/mL | 27% | 54% | 48% | 58% | 42% |
| HBeAg Loss | 3% | 12% | 6% | 9% | 3% |
| HBeAg Seroconversion | 0% | 10% | 0% | 4% | 3% |
| ALT Normalization | 83% | 68% | 65% | 51% | 69% |
Data sourced from a Phase 2 clinical trial of this compound.
Comparison with Other First-Line Treatments
For a broader context, the following table presents typical treatment responses for other widely used first-line therapies for CHB.
| Biomarker | Tenofovir Disoproxil Fumarate (TDF) | Entecavir (ETV) | Tenofovir Alafenamide (TAF) |
| Virologic Response (HBV DNA < Threshold) | 76-94% at 48 weeks | 67-90% at 48 weeks | 94% at 48 weeks |
| HBeAg Seroconversion | ~21% at 48 weeks | ~21% at 48 weeks | ~22% at 48 weeks |
| ALT Normalization | 68-78% at 48 weeks | 68-80% at 48 weeks | 83% at 48 weeks |
Note: These are representative values from various studies and may not be from head-to-head comparative trials.
Experimental Protocols
Standardized and validated assays are crucial for the reliable measurement of biomarkers in clinical trials and patient management. The following sections outline the general methodologies for the key biomarker assays.
Quantification of Serum HBV DNA
Principle: Real-time polymerase chain reaction (qPCR) is the gold standard for quantifying HBV DNA in serum or plasma. This method involves the amplification of a specific target sequence within the HBV genome and the detection of the amplified product in real-time using fluorescent probes.
General Procedure:
-
DNA Extraction: Viral DNA is extracted from the patient's serum or plasma sample using a commercial kit.
-
PCR Amplification: The extracted DNA is added to a PCR master mix containing primers specific to a conserved region of the HBV genome, a fluorescently labeled probe, DNA polymerase, and deoxynucleotide triphosphates.
-
Real-Time Detection: The reaction is performed in a real-time PCR thermal cycler. During each amplification cycle, the fluorescent signal from the probe is measured. The amount of fluorescence is directly proportional to the amount of amplified DNA.
-
Quantification: A standard curve is generated using known concentrations of HBV DNA. The HBV DNA level in the patient sample is determined by comparing its amplification signal to the standard curve.
Commonly Used Assays:
-
COBAS® AmpliPrep/COBAS® TaqMan® HBV Test (Roche Diagnostics)
-
RealTime HBV Assay (Abbott Molecular)
Detection of HBeAg and Anti-HBe
Principle: Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA), are used to detect the presence and quantity of HBeAg and anti-HBe antibodies in serum. These assays utilize specific antibodies to capture and detect the target antigen or antibody.
General Procedure (ELISA):
-
Coating: Microplate wells are coated with a capture antibody specific for HBeAg or an HBeAg antigen to capture anti-HBe.
-
Sample Addition: Patient serum is added to the wells. If HBeAg or anti-HBe is present, it will bind to the capture molecule.
-
Detection Antibody: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope of the captured HBeAg or to the captured anti-HBe antibody.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The intensity of the color is measured using a microplate reader and is proportional to the amount of HBeAg or anti-HBe in the sample.
Measurement of Serum ALT
Principle: The activity of ALT in serum is typically measured using a kinetic spectrophotometric assay. The method is based on the enzymatic reaction catalyzed by ALT.
General Procedure:
-
Reaction Mixture: The patient's serum is mixed with a reagent containing L-alanine and α-ketoglutarate (the substrates for ALT).
-
Coupled Enzyme Reaction: The pyruvate produced by the ALT reaction is then used in a second, coupled reaction catalyzed by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+.
-
Spectrophotometric Measurement: The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is measured. This rate is directly proportional to the ALT activity in the sample.
-
Calculation: The ALT activity is calculated in units per liter (U/L).
Visualizing Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound, a typical biomarker validation workflow, and the logical relationship for treatment decisions.
Caption: this compound's mechanism of action in hepatocytes.
Caption: A generalized workflow for biomarker validation.
Caption: Simplified logic for initiating CHB treatment.
Conclusion
This compound has demonstrated potent antiviral activity against HBV, with efficacy in reducing HBV DNA and normalizing ALT levels that is comparable to established first-line therapies like TDF. The primary biomarkers for monitoring this compound treatment response—serum HBV DNA, HBeAg status, and serum ALT—are well-established and can be reliably measured using standardized laboratory assays. The liver-targeting design of this compound holds the potential for an improved safety profile, which is a significant consideration for long-term CHB therapy. Further long-term data from Phase 3 clinical trials will be crucial in fully establishing the position of this compound in the management of chronic hepatitis B.
References
- 1. Quantitation of HBsAg predicts response to entecavir therapy in HBV genotype C patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of different viral biomarkers on the management of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Baseline metabolites could predict responders with hepatitis B virus-related liver fibrosis for entecavir or combined with FuzhengHuayu tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring HBV DNA to guide treatment eligibility and monitor the response - Guidelines for the prevention, diagnosis, care and treatment for people with chronic hepatitis B infection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pradefovir: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of investigational drugs like Pradefovir is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to protect personnel, the public, and the environment from potential harm. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, aligning with general best practices for investigational and hazardous pharmaceutical waste.
This compound mesylate is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1] The following procedures are based on established guidelines for the disposal of investigational drugs and should be executed in coordination with your institution's Environmental Health and Safety (EHS) department.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS) and have received appropriate training on handling chemical waste.[3]
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling.
Storage of Waste:
-
Store all this compound waste in a designated, secure Satellite Accumulation Area (SAA).
-
The SAA should be a locked cabinet or a secondary containment unit.
-
Ensure the SAA is registered with your institution's EHS department.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the collection, labeling, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not dispose of this compound in the regular trash or down the drain.
-
Collect all this compound waste, including unused product, partially used vials, and contaminated materials (e.g., gloves, wipes), in a dedicated and compatible hazardous waste container. The container should be sealable and appropriate for the physical state of the waste (solid or liquid).
-
It is not necessary to empty vials or other containers; they can be disposed of "as is".
2. Labeling of Waste Containers:
-
Obtain official HAZARDOUS WASTE labels from your EHS department. No other labels are acceptable.
-
Securely attach a completed HAZARDOUS WASTE label to each container.
-
The label must include the following information:
-
Principal Investigator's (PI) name
-
Building and room number where the waste is stored
-
Contact phone number for the research team
-
The full chemical name: "this compound" (no abbreviations)
-
Concentration or percentage of the active ingredient
-
3. Requesting Waste Pickup:
-
Once the waste container is full or ready for disposal, submit a chemical waste disposal request to your institution's EHS department.
-
EHS will arrange for a trained professional to pick up the waste.
4. Transportation and Final Disposition:
-
EHS personnel will transport the waste to a designated 90-day storage facility before it is sent to a licensed hazardous waste management vendor.
-
The ultimate disposal method for this compound, due to its hazardous nature, will be incineration at a permitted facility.
-
A certificate of destruction should be obtainable from your EHS department or the investigational drug pharmacy, providing a record of proper disposal.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and storage parameters derived from safety guidelines.
| Parameter | Specification | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | |
| Storage Temperature (Powder) | -20°C | |
| Storage Temperature (in Solvent) | -80°C | |
| Waste Holding Time (Expired IP) | Hold for 60 days for sponsor disposition before destruction | |
| Record Keeping (Destruction) | Minimum of three (3) years |
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
